TTA-A8
Description
Properties
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TTA-A8: An In-Depth Technical Guide on its Mechanism of Action as a T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-A8 is a potent, selective, and short-acting antagonist of T-type calcium channels, demonstrating significant potential in the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of T-type calcium channels. These low-voltage activated (LVA) channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical regulators of neuronal firing patterns, particularly in the thalamocortical circuitry.[1][2] Their involvement in the generation of rhythmic burst firing makes them key players in processes such as sleep and in the pathophysiology of conditions like absence epilepsy.[3][4] this compound, as a potent antagonist of these channels, offers a means to probe these functions and presents a therapeutic avenue for related disorders.
Molecular Target: T-Type Calcium Channels
The primary molecular target of this compound is the family of T-type calcium channels. This compound is a potent and selective blocker of these channels.[5]
In Vitro Potency
The potency of this compound has been quantified using a Fluorometric Imaging Plate Reader (FLIPR) depolarization assay, which measures changes in intracellular calcium concentration. In this assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 31.3 nM.[5]
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| FLIPR Depolarization Assay | T-Type Calcium Channels | 31.3 | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly blocking the pore of T-type calcium channels, thereby preventing the influx of calcium ions into the neuron upon membrane depolarization. This action has significant consequences for neuronal excitability, particularly in the thalamocortical system.
Modulation of Thalamocortical Oscillations
The thalamocortical circuitry is fundamental for the generation of brain rhythms associated with sleep and wakefulness, and its dysregulation is implicated in absence seizures. T-type calcium channels in thalamic neurons are instrumental in generating low-threshold calcium spikes, which lead to burst firing. This burst firing mode is characteristic of sleep and seizure states. By blocking these channels, this compound suppresses this burst firing, promoting a tonic firing mode more associated with an awake, attentive state.[1][2][6] This modulation of thalamocortical oscillations is the core of this compound's mechanism of action in sleep and epilepsy.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The role of T-channels in the generation of thalamocortical rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonlinearities between inhibition and T-type calcium channel activity bidirectionally regulate thalamic oscillations | eLife [elifesciences.org]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
TTA-A8: A Technical Guide to a Novel T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-A8 is a potent and selective antagonist of T-type calcium channels, demonstrating significant potential in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and an analysis of its role in modulating neuronal signaling pathways are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, also referred to as Compound 13 in some literature, is a novel phenyl acetamide derivative. Its chemical identity and core properties are summarized below.
Chemical Structure:
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-(3-Methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | [1] |
| CAS Number | 1146395-46-1 | [1] |
| Molecular Formula | C22H21F3N4O2 | [1] |
| Molecular Weight | 430.42 g/mol | [1] |
| SMILES | C--INVALID-LINK--c1ccc(OCC(F)(F)F)cn1 | [1] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 0-8 °C | [2] |
Biological Activity and Pharmacokinetics
This compound is a short-acting antagonist of T-type calcium channels with demonstrated oral activity. Its biological efficacy has been primarily characterized in the context of epilepsy and sleep modulation.[3]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 31.3 nM | FLIPR depolarization assay | [3] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (p.o.) | Plasma Clearance (CLp) | Volume of Distribution (Vss) | Half-life (T1/2) | Reference |
| Rat | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |
| Dog | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |
| Rhesus Monkey | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |
In Vivo Efficacy:
-
In Wistar albino rats with genetic absence epilepsy, a single oral dose of 3 mg/kg of this compound effectively shortened the duration of epileptic seizures.[3]
-
In Sprague-Dawley rats, single oral doses ranging from 1-10 mg/kg significantly suppressed active wakefulness and increased delta wave sleep.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking T-type calcium channels (CaV3.x), which are low-voltage activated channels crucial for regulating neuronal excitability.[4] These channels are highly expressed in the thalamus and play a key role in the thalamocortical oscillations that underpin different states of consciousness, such as sleep and wakefulness, and are implicated in the pathophysiology of absence seizures.[4][5]
By antagonizing T-type calcium channels, this compound modulates the firing patterns of thalamocortical neurons. Specifically, it is proposed to suppress the low-threshold calcium spikes that lead to burst firing, a mode of neuronal activity associated with sleep and absence seizures. This shifts the neuronal firing pattern towards a tonic mode, which is more characteristic of the awake state.
Experimental Protocols
FLIPR Depolarization Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound against T-type calcium channels was determined using a Fluorometric Imaging Plate Reader (FLIPR)-based depolarization assay. While the specific proprietary protocol used for this compound is not publicly detailed, a general methodology for such an assay is as follows:
Objective: To measure the ability of this compound to inhibit calcium influx through T-type calcium channels upon depolarization.
Materials:
-
HEK293 cells stably expressing the target T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
High-potassium depolarization buffer (HBSS with elevated KCl concentration, e.g., 90 mM).
-
This compound stock solution in DMSO.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then add the this compound dilutions to the respective wells of the cell plate.
-
After a short incubation period with the compound, the instrument will add the high-potassium depolarization buffer to all wells to induce depolarization and subsequent calcium influx through the T-type channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following depolarization is proportional to the amount of calcium influx.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of T-type calcium channels. Its demonstrated efficacy in preclinical models of epilepsy and sleep disorders highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further exploration of this compound's mechanism of action and its therapeutic applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channel - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of TTA-A8, a Novel T-type Calcium Channel Antagonist
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a potent and short-acting T-type calcium channel antagonist. The information presented is collated from primary scientific literature and reputable technical datasheets, offering a core resource for researchers in neuroscience, pharmacology, and medicinal chemistry.
Discovery and Rationale
This compound was identified through a focused drug discovery program aimed at developing novel, short-acting T-type calcium channel antagonists.[1][2][3] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are voltage-gated ion channels that play a crucial role in regulating neuronal excitability and network oscillations in the brain. Their involvement in the pathophysiology of conditions such as epilepsy and sleep disorders has made them an attractive therapeutic target.[2][4]
The discovery process began with a novel phenyl acetamide series of compounds.[1][2][3] Through systematic chemical modifications, specifically heterocycle substitutions at the 4-position of the phenyl acetamide core, researchers aimed to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] This optimization process led to the identification of this compound (also referred to as Compound 13 in the primary literature) as a lead candidate with excellent in vivo efficacy, desirable pharmacokinetic characteristics, and a good preclinical safety profile.[1][2][3]
The core discovery workflow leading to the identification of this compound is outlined below:
Synthesis Process
The synthesis of this compound involves a multi-step process, which is a key aspect for researchers looking to replicate or build upon this chemical scaffold. While the primary literature provides a general scheme, a detailed, step-by-step protocol is proprietary. However, based on available information, the synthesis can be conceptualized as the coupling of two key fragments, followed by final modifications.
A generalized synthetic pathway is illustrated below:
Quantitative Data Summary
This compound has been characterized by its potent inhibition of T-type calcium channels and its favorable pharmacokinetic profile across multiple species. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value |
| FLIPR Depolarization Assay | IC₅₀ | 31.3 nM |
| Data sourced from MedChemExpress, citing Yang ZQ, et al. (2010).[1][5][6] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.)
| Species | CLp (mL/min/kg) | Vss (L/kg) | T₁/₂ (h) | F (%) |
| Rat | 30.3 | 0.59 | 0.24 | 71 |
| Dog | 11.8 | 0.36 | 0.81 | 23 |
| Rhesus | 19.3 | 0.74 | 0.53 | 5 |
| CLp: Plasma Clearance, Vss: Volume of Distribution at Steady State, T₁/₂: Half-life, F: Oral Bioavailability. Data sourced from MedChemExpress, citing Yang ZQ, et al. (2010).[1][5] |
Table 3: Human Pharmacokinetic Parameters of this compound (20 mg, oral dose, n=12)
| Parameter | Value (mean ± SD) |
| Cₘₐₓ | 1.82 ± 0.274 µM |
| T₁/₂ | 3.0 ± 1.1 h |
| Cₘₐₓ: Maximum Plasma Concentration, T₁/₂: Apparent Terminal Half-life. Data sourced from Yang ZQ, et al. (2010).[1][2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections describe the key assays used in the characterization of this compound.
FLIPR Depolarization Assay for T-type Calcium Channel Antagonism
This high-throughput assay measures changes in cell membrane potential to determine the inhibitory activity of compounds on T-type calcium channels.
-
Cell Line: A stable cell line co-expressing a T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) and an inwardly rectifying potassium channel (Kir2.3) to maintain a hyperpolarized resting membrane potential.
-
Assay Principle: The assay utilizes a voltage-sensitive fluorescent dye that partitions across the cell membrane based on the membrane potential. Depolarization of the cells, induced by an increase in extracellular potassium concentration, opens the T-type calcium channels. Antagonists of these channels will inhibit this depolarization, leading to a reduced fluorescence signal.
-
Protocol Outline:
-
Cell Plating: Seed the stable cell line into 384-well, black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit). Incubate for a specified time (typically 30-60 minutes) at room temperature or 37°C to allow the dye to equilibrate across the cell membranes.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
FLIPR Measurement: Place the cell plate and compound plate into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is measured, after which the compounds are added to the cell plate. Subsequently, a potassium chloride solution is added to depolarize the cells and activate the T-type calcium channels. The change in fluorescence intensity is monitored in real-time.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence change in the presence of the compound to the control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Rodent Sleep Architecture Analysis
This experiment evaluates the effect of this compound on sleep patterns in rats using electroencephalography (EEG) and electromyography (EMG) recordings.
-
Animal Model: Adult male Sprague-Dawley rats or Wistar albino rats with genetic absence epilepsy are commonly used.[1][5] Animals are surgically implanted with telemetric transmitters for EEG and EMG recording.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant EEG screw electrodes over the cortex (e.g., frontal and parietal regions).
-
Implant EMG wire electrodes into the nuchal (neck) muscles.
-
Place the telemetric transmitter subcutaneously on the back of the animal.
-
Connect the electrode leads to the transmitter.
-
Suture the incision and allow the animal to recover for at least one week.
-
-
Data Acquisition:
-
House the rats individually in recording chambers with free access to food and water.
-
Allow the animals to acclimate to the recording environment and tethering.
-
Record baseline EEG and EMG data for a 24-hour period.
-
Administer this compound or vehicle orally (p.o.) at the desired dose(s).[1][5]
-
Record EEG, EMG, and locomotor activity data continuously for the subsequent 24 hours.
-
-
Data Analysis:
-
The recorded data is automatically or manually scored in epochs (e.g., 10-second intervals) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Parameters such as the duration of each sleep state, sleep latency, number and duration of sleep/wake bouts, and EEG power spectra (especially delta power during NREM sleep) are quantified and compared between the this compound and vehicle-treated groups.
-
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Models: Pharmacokinetic parameters were determined in rats, dogs, and rhesus monkeys.[1][5]
-
Protocol Outline:
-
Administer a single oral (p.o.) dose of this compound (e.g., 5 mg/kg) to fasted animals.[1][5]
-
Collect blood samples at multiple time points post-dosing via an appropriate route (e.g., tail vein or indwelling catheter).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, CLp, Vss, and F) using non-compartmental analysis software.
-
Mechanism of Action: T-type Calcium Channel Antagonism
This compound exerts its pharmacological effects by directly blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane from a hyperpolarized state. In thalamocortical neurons, this channel activity is critical for the generation of burst firing, a pattern of neuronal activity associated with sleep spindles and the spike-wave discharges characteristic of absence seizures. By antagonizing these channels, this compound is thought to suppress this burst firing, thereby promoting sleep and reducing seizure activity.
This guide provides a foundational understanding of this compound for scientific and drug development professionals. For further details, direct consultation of the primary literature is recommended.
References
- 1. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of calcium and CaMKII in sleep [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CheMondis Marketplace [chemondis.com]
TTA-A8: A Preclinical In-Depth Analysis of a Novel T-Type Calcium Channel Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-A8 is a novel, orally active, short-acting T-type calcium channel antagonist that has demonstrated significant potential in preclinical studies for the management of neurological disorders, particularly those involving disruptions in sleep architecture and neuronal hyperexcitability.[1] As a selective blocker of T-type calcium channels, this compound modulates the activity of the corticothalamic loop, a key neural circuit involved in regulating states of wakefulness and sleep, and implicated in the pathophysiology of absence seizures.[1] This technical guide provides a comprehensive overview of the core preclinical research findings for this compound, including its in vitro potency, in vivo efficacy in rodent models, and pharmacokinetic profile across multiple species. Detailed experimental protocols and a visual representation of its mechanism of action are presented to facilitate further research and development.
Core Data Presentation
In Vitro Potency
This compound exhibits potent antagonism of T-type calcium channels as determined by a fluorescence imaging plate reader (FLIPR) depolarization assay.
| Compound | Assay Type | IC50 (nM) |
| This compound | FLIPR Depolarization Assay | 31.3 |
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in modulating sleep and seizure activity.
Sleep Architecture Modulation in Rats:
| Dose (mg/kg, p.o.) | Effect on Active Wake | Effect on Delta Wave Sleep |
| 1-10 | Significant Suppression | Increased |
Anti-Seizure Activity in a Genetic Absence Epilepsy Rat Model:
| Dose (mg/kg, p.o.) | Effect on Epileptic Seizure Duration | |---|---|---| | 3 | Significant Shortening |
Preclinical Pharmacokinetics
This compound displays favorable pharmacokinetic properties across several preclinical species, characterized by moderate to high plasma clearance, low to moderate volume of distribution, and a short half-life.
| Species | Dose (mg/kg, p.o.) | Plasma Clearance (CLp) | Volume of Distribution (Vss) | Half-life (T1/2) |
| Rat | 5 | Moderate to High | Low to Moderate | Short |
| Dog | 5 | Moderate to High | Low to Moderate | Short |
| Rhesus Monkey | 5 | Moderate to High | Low to Moderate | Short |
Experimental Protocols
FLIPR Depolarization Assay for IC50 Determination
This assay quantifies the ability of a compound to inhibit T-type calcium channel activity in a cellular context.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target T-type calcium channel subtype.
Methodology:
-
Cell Preparation: HEK293 cells are seeded into 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified period at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the wells.
-
Depolarization and Signal Reading: The cells are then depolarized using a solution containing a high concentration of potassium chloride (KCl). This depolarization activates the voltage-gated T-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. The fluorescence intensity is measured in real-time using a FLIPR instrument.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Rat Electroencephalography (EEG) Telemetry Model for Sleep Analysis
This in vivo model is used to assess the effects of this compound on sleep architecture in freely moving rats.
Animal Model: Adult male Sprague-Dawley rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted subcutaneously. EEG recording electrodes are placed on the dura mater over the cortex, and electromyography (EMG) electrodes are inserted into the nuchal muscles.
-
Recovery and Habituation: Animals are allowed a recovery period of at least one week, followed by habituation to the recording chambers and tethering system.
-
Baseline Recording: Continuous 24-hour baseline EEG and EMG recordings are acquired to establish normal sleep-wake patterns for each animal.
-
Drug Administration: this compound or vehicle is administered orally at the beginning of the light or dark cycle.
-
Post-Dosing Recording: EEG and EMG data are continuously recorded for 24 hours post-administration.
-
Data Analysis: The recorded data is scored into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep) based on the EEG and EMG signals. Parameters such as the duration and latency of each state are quantified and compared between the this compound and vehicle-treated groups.
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
This is a well-established genetic model of absence epilepsy used to evaluate the anti-seizure potential of this compound.[2][3][4][5]
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS). These rats spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges on the EEG.[2][5]
Methodology:
-
EEG Electrode Implantation: Adult GAERS are surgically implanted with cortical EEG electrodes for seizure monitoring.
-
Baseline Seizure Recording: Baseline EEG recordings are performed to determine the frequency and duration of spontaneous spike-and-wave discharges for each animal.
-
Drug Administration: this compound or vehicle is administered orally.
-
Post-Dosing EEG Recording: EEG is continuously recorded for a defined period following drug administration.
-
Data Analysis: The number and duration of spike-and-wave discharges are quantified and compared to the baseline values to determine the efficacy of this compound in suppressing seizure activity.
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Neuronal Excitability
References
- 1. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Absence Epilepsy in Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genetic Absence Epilepsy Rats from Strasbourg model of absence epilepsy exhibits alterations in fear conditioning and latent inhibition consistent with psychiatric comorbidities in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic absence epilepsy in rats from Strasbourg--a review. | Semantic Scholar [semanticscholar.org]
- 5. GAERS - Wikipedia [en.wikipedia.org]
TTA-A8 Target Validation in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTA-A8 is a potent, selective, and short-acting antagonist of T-type calcium channels, positioning it as a valuable tool for investigating neuronal function and a potential therapeutic agent for neurological disorders such as epilepsy and sleep disturbances.[1] This technical guide provides a comprehensive overview of the core methodologies for the target validation of this compound in neurons. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies and to further elucidate the role of T-type calcium channels in neuronal pathophysiology.
Introduction to this compound and its Neuronal Target
This compound is a novel phenyl acetamide derivative identified as a potent antagonist of T-type calcium channels.[2] These channels, also known as low-voltage-activated (LVA) calcium channels, are critical regulators of neuronal excitability, playing key roles in processes such as burst firing, pacemaking activity, and postsynaptic integration. The family of T-type calcium channels comprises three isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), all of which are expressed in the nervous system. Dysfunction of these channels has been implicated in a variety of neurological disorders, making them attractive targets for drug development.[3] this compound has demonstrated efficacy in preclinical models of epilepsy and has been investigated in human clinical trials, highlighting its therapeutic potential.[2]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that while a general IC50 value is available, specific potencies against individual T-type calcium channel isoforms for this compound are not yet publicly detailed. Data for a related compound, TTA-A2, is included to provide context on the state-dependent nature of inhibition for this class of molecules.
| Parameter | Value | Assay/Species/Conditions | Reference |
| IC50 | 31.3 nM | FLIPR depolarization assay | [1] |
| Cmax (Human) | 1.82 ± 0.274 µM | 20 mg oral dose (n=12) | [2] |
| Terminal Half-life (Human) | 3.0 ± 1.1 h | 20 mg oral dose (n=12) | [2] |
| TTA-A2 IC50 (CaV3.1) | 89 nM | Voltage-clamp assay (depolarized state, -80 mV holding potential) | [4] |
| TTA-A2 IC50 (CaV3.1) | 4,100 nM | Voltage-clamp assay (hyperpolarized state, -100 mV holding potential) | [4] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the interaction of this compound with T-type calcium channels in neurons. These protocols are based on established methods for characterizing T-type channel antagonists.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from standard methods for recording T-type calcium currents in neurons and cultured cells.[5][6][7]
Objective: To measure the inhibitory effect of this compound on T-type calcium currents in individual neurons.
Materials:
-
Cells: Primary cultured neurons (e.g., thalamocortical neurons, dorsal root ganglion neurons) or a cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK293-CaV3.x).
-
External Solution (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, 5 4-aminopyridine (4-AP), 10 glucose, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO.
Procedure:
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
Perfuse the bath with the this compound solution for a sufficient time to reach equilibrium.
-
Repeat the voltage-step protocol to measure the T-type currents in the presence of the compound.
-
Wash out the compound with the control external solution to assess the reversibility of the inhibition.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.
Expected Outcome: this compound should produce a concentration-dependent and reversible block of the low-voltage-activated T-type calcium current.
Calcium Imaging: FLIPR (Fluorometric Imaging Plate Reader) Assay
This protocol is based on a general FLIPR assay for T-type calcium channels.[8][9][10][11]
Objective: To perform a high-throughput screen of this compound's inhibitory effect on T-type channel-mediated calcium influx.
Materials:
-
Cells: HEK293 cells stably expressing a CaV3.x isoform.
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
This compound Compound Plates: Serial dilutions of this compound in assay buffer.
Procedure:
-
Seed the HEK293-CaV3.x cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells. Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Use the FLIPR instrument to measure the baseline fluorescence.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the T-type channels and measure the resulting change in fluorescence.
-
Analyze the fluorescence data to determine the inhibitory effect of this compound and calculate the IC50 value.
Expected Outcome: this compound will inhibit the depolarization-induced increase in intracellular calcium in a concentration-dependent manner.
Radioligand Binding Assay
This protocol is conceptualized based on the development of radioligands for other T-type channel antagonists.[12] A specific radiolabeled version of this compound or a close analog would be required.
Objective: To determine the binding affinity (Kd) of this compound to T-type calcium channels.
Materials:
-
Radioligand: [3H]-TTA-A8 or a suitable radiolabeled analog.
-
Membrane Preparations: Membranes isolated from cells or tissues expressing a high density of T-type calcium channels (e.g., HEK293-CaV3.x cells or brain tissue).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled T-type channel blocker.
-
Glass Fiber Filters: For separating bound and free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubate the membrane preparations with increasing concentrations of the radioligand in the binding buffer.
-
In a parallel set of tubes, include the non-specific binding control to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through the glass fiber filters and wash with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform saturation binding analysis to determine the Kd and Bmax.
-
For competitive binding, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Analyze the data to calculate the Ki of this compound.
Expected Outcome: this compound will exhibit high-affinity, saturable, and specific binding to membranes containing T-type calcium channels.
Signaling Pathways and Functional Effects
This compound, by blocking T-type calcium channels, modulates several downstream signaling pathways and neuronal functions.
Modulation of Neuronal Excitability and Burst Firing
T-type calcium channels are key contributors to the generation of low-threshold calcium spikes, which in turn can trigger bursts of action potentials, particularly in thalamocortical neurons.[13][14] By inhibiting these channels, this compound is expected to suppress burst firing and shift the firing mode of neurons towards a tonic (single-spike) pattern. This action is crucial for its therapeutic effects in conditions like absence epilepsy, which are characterized by hypersynchronous burst firing in thalamocortical circuits.
Downstream Signaling Cascades
Calcium influx through T-type channels can activate a variety of downstream signaling molecules. While the specific pathways modulated by this compound are still under investigation, blocking T-type channels will likely impact:
-
Calcium-dependent enzymes: Such as calmodulin and various protein kinases (e.g., CaMKII, PKA, PKC).[15][16]
-
Gene expression: Through calcium-responsive transcription factors.
-
Interactions with other ion channels: T-type channels can functionally couple with other channels, such as calcium-activated potassium channels, to fine-tune neuronal firing patterns.[17]
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. afasci.com [afasci.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and consequences of action potential burst firing in rat neocortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionic Mechanisms Underlying Repetitive High-Frequency Burst Firing in Supragranular Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Signal processing by T-type calcium channel interactions in the cerebellum [frontiersin.org]
TTA-A8: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity profile of TTA-A8, a T-type calcium channel antagonist. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal risk assessment or regulatory guidance. Notably, detailed quantitative preclinical safety and toxicity data for this compound are not extensively available in the public domain.
Executive Summary
This compound is a potent and selective, short-acting T-type calcium channel antagonist that has been investigated for its potential therapeutic effects, particularly in the field of neuroscience. While a 2010 publication in ACS Medicinal Chemistry Letters by Yang Z.Q. et al. describes this compound as having "excellent preclinical safety," the detailed supporting data from these safety studies are not provided in the publication or its supplementary materials.[1][2] Preliminary human clinical trial data in a small cohort (n=12) indicated a high maximum concentration (Cmax) and a short half-life at a 20 mg oral dose.[1]
This guide provides a comprehensive overview of the standard preclinical safety and toxicity evaluation that a compound like this compound would undergo to support an Investigational New Drug (IND) application. The methodologies and data endpoints described herein are based on established regulatory guidelines and common practices in the pharmaceutical industry.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by blocking T-type calcium channels. These channels are low voltage-activated calcium channels that play a crucial role in various physiological processes, including neuronal excitability, cardiac pacemaking, and smooth muscle function.[3] By inhibiting the influx of calcium through these channels, this compound can modulate neuronal firing patterns and other calcium-dependent cellular processes.
Preclinical Safety and Toxicity Assessment (Standard Battery)
The following sections detail the standard battery of non-clinical studies typically conducted to assess the safety and toxicity of a new chemical entity like this compound prior to human clinical trials.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single high dose of the substance.
Table 1: Representative Acute Toxicity Study Design
| Parameter | Description |
| Species | Rodent (e.g., rat or mouse) and non-rodent (e.g., dog or non-human primate) |
| Route of Administration | Intended clinical route (e.g., oral) and intravenous |
| Dose Levels | A control group and at least three escalating dose levels |
| Observation Period | Typically 14 days |
| Endpoints | Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy |
-
Animal Acclimation: Healthy, young adult rodents of a single strain are acclimated to the laboratory environment for at least 5 days.
-
Dosing: Animals are fasted overnight prior to dosing. The test article (this compound) is administered once by oral gavage at predetermined dose levels. A control group receives the vehicle alone.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days. Body weights are recorded prior to dosing and at specified intervals throughout the study.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Repeated-Dose Toxicity
These studies evaluate the toxicological profile of a substance following repeated administration over a longer period.
Table 2: Representative Repeated-Dose Toxicity Study Design
| Parameter | Description |
| Species | Rodent and non-rodent |
| Route of Administration | Intended clinical route |
| Dose Levels | A control group and at least three dose levels (low, mid, high) |
| Duration | Varies (e.g., 28 days, 90 days) depending on the intended duration of clinical use |
| Endpoints | Mortality, clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.
Table 3: Standard Genotoxicity Test Battery
| Assay | Purpose |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshifts) |
| In Vitro Chromosomal Aberration Assay or In Vitro Micronucleus Test | Detects chromosomal damage in mammalian cells |
| In Vivo Micronucleus Test | Detects chromosomal damage in a whole animal system |
-
Bacterial Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli with known mutations are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.
-
Colony Counting: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
Table 4: Core Battery of Safety Pharmacology Studies
| System | Endpoints |
| Central Nervous System (CNS) | Effects on motor activity, behavioral changes, coordination, sensory/motor reflexes, and body temperature |
| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG) |
| Respiratory System | Effects on respiratory rate and tidal volume |
Reproductive and Developmental Toxicity
These studies evaluate the potential effects of the substance on the ability to reproduce and on the development of the offspring.
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer. These are typically conducted for pharmaceuticals intended for chronic use.
Conclusion
While the publicly available data on the safety and toxicity of this compound is limited, the standard preclinical safety assessment for such a compound is a rigorous and multi-faceted process. The information presented in this guide outlines the typical battery of studies that would be required to support the clinical development of this compound. For a complete and definitive understanding of the safety profile of this compound, access to the full preclinical data package submitted to regulatory authorities would be necessary. Researchers and drug development professionals are encouraged to consult relevant regulatory guidelines for the most current and detailed requirements.
References
TTA-A8 in Epilepsy Research: A Technical Guide to a Novel T-Type Calcium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. Low-voltage-activated T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), have emerged as promising therapeutic targets due to their role in neuronal hyperexcitability and the generation of seizure activity. TTA-A8 is a potent and selective antagonist of T-type calcium channels that has demonstrated significant anti-seizure properties in preclinical models of epilepsy. This technical guide provides an in-depth overview of the role of this compound in epilepsy research, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this guide presents visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential therapeutic agent for epilepsy.
Introduction: T-Type Calcium Channels and Their Role in Epilepsy
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1][2][3] They are key contributors to the generation of low-threshold calcium spikes, which can trigger burst firing in neurons.[4][5] This burst firing pattern is implicated in the hypersynchronization of neuronal networks, a hallmark of epileptic seizures, particularly absence seizures which are associated with thalamocortical oscillations.[6][7][8][9] The three isoforms of the CaV3 family have distinct distributions and physiological roles within the central nervous system.[2][3]
-
CaV3.1 is predominantly expressed in thalamocortical relay neurons and is critically involved in the generation of thalamocortical rhythms.[2][6]
-
CaV3.2 is expressed in various brain regions and has been linked to different forms of epilepsy.[2][3]
-
CaV3.3 is highly expressed in the reticular thalamic nucleus and contributes to the rhythmic burst firing of these inhibitory neurons.[5]
Given their central role in neuronal firing patterns associated with seizures, T-type calcium channels are a rational target for the development of novel AEDs.
This compound: A Selective T-Type Calcium Channel Antagonist
This compound is a small molecule antagonist that selectively targets T-type calcium channels. Its mechanism of action involves the direct blockade of these channels, thereby reducing the influx of calcium ions and dampening neuronal hyperexcitability. This action is thought to disrupt the generation and propagation of abnormal electrical activity that underlies seizures.
Quantitative Data on this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and the structurally related T-type calcium channel blocker, TTA-A2. While specific IC50 values for this compound against individual CaV3 isoforms were not available in the searched literature, the data for TTA-A2 provides a strong indication of the potency of this class of compounds. Similarly, a specific ED50 for this compound in the maximal electroshock seizure (MES) model was not found, but the protocol for its determination is well-established.
Table 1: In Vitro Potency of T-Type Calcium Channel Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TTA-A2 | Human CaV3.1 | Voltage Clamp (HEK 293 cells, -80mV holding potential) | 89 | [7] |
| TTA-A2 | Human CaV3.1 | Voltage Clamp (HEK 293 cells, -100mV holding potential) | 4,100 | [7] |
Table 2: In Vivo Efficacy of T-Type Calcium Channel Antagonists in Epilepsy Models
| Compound | Animal Model | Seizure Type | Efficacy Endpoint | Dose/Result | Reference |
| This compound | Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rat | Absence Seizures | Reduction in seizure duration and frequency | Specific dose-response data not available in searched literature. | [1][10][11] |
| This compound | Mouse | Generalized Tonic-Clonic (MES model) | ED50 for protection against tonic hindlimb extension | Specific ED50 value not available in searched literature. | [8][12] |
| Topiramate (for comparison) | Mouse | Generalized Tonic-Clonic (MES model) | ED50 | 40.9 mg/kg (oral) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-seizure properties of this compound.
In Vitro Evaluation of T-Type Calcium Channel Blockade: FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the activity of ion channels, including T-type calcium channels.
Objective: To determine the potency of this compound in blocking T-type calcium channels in a cellular context.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the desired human T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) is used.
-
Dye Loading: Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: this compound at various concentrations is added to the wells and incubated for a specific period.
-
Depolarization: A solution containing a high concentration of potassium chloride (KCl) is added to the wells to depolarize the cell membrane. This depolarization activates the voltage-gated T-type calcium channels, leading to an influx of calcium.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity upon depolarization. The influx of calcium binds to the fluorescent dye, causing an increase in its fluorescence.
-
Data Analysis: The fluorescence signal is measured over time. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Assessment of Anti-Seizure Efficacy: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[12][13][14]
Objective: To evaluate the ability of this compound to prevent the spread of seizure activity in the brain.
Methodology:
-
Animal Model: Male mice (e.g., CF-1 or C57BL/6 strain) are commonly used.[12]
-
Drug Administration: this compound is administered to the animals via a specific route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[12]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. The abolition of this tonic extension is considered protection.[12]
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50, the dose that protects 50% of the animals, is then determined using probit analysis.
In Vivo Evaluation in a Genetic Model of Absence Epilepsy: WAG/Rij Rat Model
The Wistar Albino Glaxo from Rijswijk (WAG/Rij) rat is a well-validated genetic model of absence epilepsy, characterized by the spontaneous occurrence of spike-wave discharges (SWDs) on electroencephalogram (EEG).[1][10][11]
Objective: To assess the efficacy of this compound in suppressing absence seizures.
Methodology:
-
Animal Model: Adult male or female WAG/Rij rats are used.[1]
-
Electrode Implantation: Animals are surgically implanted with cortical EEG electrodes to record brain electrical activity.
-
Baseline Recording: Baseline EEG recordings are obtained to determine the pre-treatment frequency and duration of SWDs for each animal.
-
Drug Administration: this compound is administered at different doses, and EEG is continuously recorded for a defined period post-administration.
-
Data Analysis: The recorded EEG data is analyzed to quantify the number and total duration of SWDs. The effect of this compound is evaluated by comparing the post-treatment SWD parameters to the baseline values. A dose-response relationship can be established.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway: T-Type Calcium Channel Blockade and Neuronal Excitability
Caption: this compound blocks T-type calcium channels, reducing calcium influx and burst firing.
Experimental Workflow: In Vivo Efficacy Testing in the MES Model
Caption: Workflow for assessing this compound's anti-seizure efficacy using the MES model.
Logical Relationship: Thalamocortical Oscillations and Absence Seizures
Caption: this compound disrupts hypersynchrony in the thalamocortical loop, a key driver of absence seizures.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of epilepsy, owing to its targeted mechanism of action as a T-type calcium channel antagonist. Preclinical evidence, though still emerging, suggests its potential efficacy in controlling both generalized tonic-clonic and absence seizures. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support further research into this compound and similar compounds.
Future research should focus on obtaining more precise quantitative data, including isoform-specific IC50 values and in vivo dose-response relationships in various epilepsy models. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies, including assessment of brain penetration, are crucial for translating these preclinical findings into clinical development. The continued investigation of T-type calcium channel modulators like this compound holds significant promise for delivering novel and improved treatments for individuals living with epilepsy.
References
- 1. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standards for data acquisition and software-based analysis of in vivo electroencephalography recordings from animals. A TASK1-WG5 report of the AES/ILAE Translational Task Force of the ILAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Novel Experimental Models of m-TORopathic Epilepsy and Related Neuropathologies: Translational Insights from Zebrafish [mdpi.com]
- 9. PTZ-induced seizures in rats: effects of age and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TTA-A8 In Vivo Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended in vivo dosage and administration protocols for TTA-A8, a short-acting T-type calcium channel antagonist, in rodent models. The information is compiled from available preclinical research and is intended to guide researchers in designing their own in vivo studies.
Summary of In Vivo Quantitative Data
The following table summarizes the key quantitative data for this compound administration in rodents based on published studies.
| Parameter | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Efficacy (Epilepsy) | Wistar albino rats (genetic absence epilepsy) | 3 mg/kg (single dose) | Oral (p.o.) | Effectively shortened the duration of epileptic seizures. | [1] |
| Efficacy (Sleep Modulation) | Sprague-Dawley rats | 1-10 mg/kg (single dose) | Oral (p.o.) | Significantly suppressed active wake and increased delta wave sleep. | [1] |
| Pharmacokinetics | Rat, Dog, Rhesus monkey | 5 mg/kg (single dose) | Oral (p.o.) | Exhibited moderate to high plasma clearance, low to moderate volume of distribution, and a short half-life. | [1] |
| In Vitro Potency (IC50) | - | 31.3 nM | - | Potent T-type calcium channel antagonist in a FLIPR depolarization assay. | [1] |
Signaling Pathway
This compound functions as an antagonist of T-type calcium channels. These channels are low-voltage-activated calcium channels that play a crucial role in neuronal excitability and burst firing. By blocking these channels, this compound can modulate neuronal activity, which is the basis for its effects on epilepsy and sleep.[2][3]
Caption: this compound mechanism of action.
Experimental Protocols
Protocol 1: Evaluation of Antiepileptic Activity in a Rodent Model of Absence Epilepsy
This protocol is based on the methodology used to assess the efficacy of this compound in Wistar albino rats with genetic absence epilepsy.[1]
1. Animals:
-
Male Wistar albino rats with genetic absence epilepsy (e.g., GAERS).
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Preparation:
-
This compound is prepared for oral administration. The vehicle used for dissolution or suspension should be reported (e.g., 0.5% methylcellulose in water).
-
Prepare a stock solution of this compound at a concentration that allows for the administration of 3 mg/kg in a reasonable volume (e.g., 1-5 mL/kg).
3. Experimental Procedure:
-
Baseline Recording: Prior to drug administration, record baseline electroencephalogram (EEG) to determine the baseline frequency and duration of spike-and-wave discharges (SWDs), the hallmark of absence seizures.
-
Administration: Administer this compound (3 mg/kg) or vehicle orally via gavage.
-
Post-treatment Recording: Record EEG continuously for a defined period (e.g., 2-4 hours) post-administration.
-
Data Analysis: Quantify the total duration of SWDs in the post-treatment period and compare it to the baseline values and the vehicle-treated control group. A significant reduction in SWD duration indicates antiepileptic activity.
Protocol 2: Assessment of Sleep Architecture Modulation
This protocol is designed to evaluate the effect of this compound on sleep patterns in rats, based on the described in vivo studies.[1][4][5]
1. Animals:
-
Adult male Sprague-Dawley rats.
-
Surgically implant telemetric devices for EEG and electromyography (EMG) recording to monitor sleep stages. Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.
-
House animals individually in recording chambers under a strict 12-hour light/dark cycle.
2. This compound Preparation:
-
Prepare this compound for oral administration in a suitable vehicle.
-
Prepare doses of 1, 3, and 10 mg/kg.
3. Experimental Procedure:
-
Acclimation: Acclimate the animals to the recording setup and handling procedures.
-
Baseline Recording: Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
-
Administration: At the beginning of the light or dark phase, administer a single oral dose of this compound (1, 3, or 10 mg/kg) or vehicle. A crossover design where each animal receives all treatments on different days is recommended.
-
Post-treatment Recording: Record EEG/EMG for at least 24 hours following administration.
-
Data Analysis: Score the sleep-wake states (e.g., wake, non-REM sleep, REM sleep) in epochs (e.g., 10 seconds). Analyze the effects of this compound on the time spent in each state, the latency to sleep onset, and the power of different EEG frequency bands (e.g., delta waves).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in rodents.
Caption: General in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Application Notes and Protocols for Developing a Cell-Based Assay with TTA-A8
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-A8 is a potent and selective antagonist of T-type calcium channels, which are low voltage-activated channels playing crucial roles in a variety of physiological and pathophysiological processes.[1][2][3] These channels, including the subtypes Cav3.1, Cav3.2, and Cav3.3, are implicated in conditions such as epilepsy, neuropathic pain, and sleep disorders, making them attractive targets for drug discovery.[4] These application notes provide detailed protocols for developing and implementing a cell-based assay to characterize the activity of this compound and other potential T-type calcium channel modulators.
Principle of the Assay
The described cell-based assays are designed to measure the influx of calcium (Ca2+) through T-type calcium channels in response to membrane depolarization. This compound, as an antagonist, is expected to inhibit this calcium influx in a dose-dependent manner. The primary method detailed is a fluorescence-based assay using a calcium-sensitive dye or a genetically encoded calcium indicator. When the cell membrane is depolarized, T-type calcium channels open, allowing Ca2+ to enter the cell and bind to the indicator, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal.
Signaling Pathway of T-Type Calcium Channel Activation
The following diagram illustrates the basic signaling pathway involving the activation of T-type calcium channels and the point of intervention for this compound.
Caption: T-type calcium channel signaling pathway.
Experimental Workflow
The general workflow for screening T-type calcium channel antagonists using a fluorescence-based assay is depicted below.
Caption: General experimental workflow.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 | FLIPR Depolarization Assay | 31.3 nM | [1][3] |
| IC50 (CaV3.3) | HEK293 cells (holding potential -110 mV) | ~100 nM (for TTA-A2, a related compound) | [5] |
| IC50 (CaV3.3) | HEK293 cells (holding potential -75 mV) | ~5.4 µM (for TTA-A2, a related compound) |
Table 2: Pharmacokinetic Properties of this compound (in vivo)
| Species | Dose (p.o.) | Cmax | T1/2 | Reference |
| Rat | 5 mg/kg | - | Short | |
| Dog | 5 mg/kg | - | Short | |
| Rhesus Monkey | 5 mg/kg | - | Short | |
| Human | 20 mg | 1.82 ± 0.274 µM | 3.0 ± 1.1 h | [4] |
Experimental Protocols
Protocol 1: Calcium Flux Assay Using a Fluorescent Dye (e.g., Fluo-8 AM)
This protocol is suitable for cell lines endogenously expressing T-type calcium channels (e.g., SH-SY5Y, NG108-15) or for cell lines engineered to express a specific Cav3 subtype (e.g., HEK293-Cav3.2).
Materials:
-
Cell line of interest (e.g., HEK293 stably expressing human Cav3.2)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound
-
Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium chloride (KCl) solution (for depolarization)
-
Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR)
Methodology:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into black, clear-bottom microplates at an optimized density (e.g., 50,000 - 100,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a 2X Fluo-8 AM loading solution in HBSS containing Pluronic F-127 according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate.
-
Add an equal volume of the 2X Fluo-8 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate for 10-20 minutes at room temperature.
-
-
Depolarization and Fluorescence Measurement:
-
Prepare a depolarizing solution of KCl in HBSS. The final concentration of KCl will need to be optimized to elicit a submaximal response (e.g., EC80) for antagonist screening.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
Add the KCl solution to all wells simultaneously using the instrument's liquid handler to induce depolarization.
-
Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence change for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: High-Throughput Screening (HTS) using Genetically Encoded Calcium Indicators (GECIs)
This protocol is adapted for high-throughput screening and utilizes a cell line stably co-expressing a T-type calcium channel, a potassium channel (to maintain a hyperpolarized resting membrane potential), and a genetically encoded calcium indicator like GCaMP6s.
Materials:
-
HEK293 cell line stably expressing Cav3.x, Kir2.3, and GCaMP6s-CAAX
-
Culture medium with appropriate selection antibiotics
-
Black, clear-bottom 384-well microplates
-
This compound and other test compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
KCl solution
Methodology:
-
Cell Plating:
-
Plate the engineered HEK293 cells in 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Prepare compound plates with serial dilutions of this compound and other test compounds.
-
Transfer a small volume of the compound solutions to the cell plate.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
-
Depolarization and Imaging:
-
Utilize a FLIPR or a similar high-content imaging system.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of KCl to induce depolarization.
-
Record the fluorescence kinetics.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the inhibitory effect of the compounds.
-
Calculate IC50 values for active compounds.
-
Assess assay quality using parameters like the Z'-factor. A Z' > 0.5 is generally considered excellent for HTS.
-
Troubleshooting
-
Low signal-to-noise ratio: Optimize cell density, dye loading conditions (concentration and incubation time), and the concentration of the depolarizing agent (KCl).
-
High well-to-well variability: Ensure uniform cell seeding and precise liquid handling. Check for edge effects on the microplate.
-
Cell death: Use a lower concentration of Pluronic F-127 or test a different calcium indicator dye. Ensure the health of the cell culture.
-
Inconsistent IC50 values: Verify the stability and purity of this compound. Ensure consistent incubation times and assay conditions.
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable cell-based assays to investigate the pharmacology of this compound and to screen for novel T-type calcium channel modulators. The choice of cell line and assay format can be adapted based on the specific research goals, from detailed mechanistic studies to high-throughput screening campaigns.
References
- 1. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Administration Route for TTA-A8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal administration route for the T-type calcium channel antagonist, TTA-A8. This document summarizes available pharmacokinetic data, details experimental protocols for various administration routes, and visualizes key concepts to aid in experimental design and execution.
Introduction to this compound
This compound is a potent and selective antagonist of T-type calcium channels, which are low-voltage-activated channels playing a crucial role in neuronal excitability.[1][2] By blocking these channels, this compound can modulate neuronal firing patterns, making it a valuable tool for research in conditions such as epilepsy and sleep disorders.[3] The primary mechanism of action involves the inhibition of calcium influx through T-type calcium channels, which in turn reduces the likelihood of low-threshold calcium spikes and subsequent burst firing of neurons.[2]
Comparative Pharmacokinetics of this compound Administration Routes
The choice of administration route is critical for achieving desired therapeutic outcomes and minimizing potential side effects. While oral administration is the most documented route for this compound, intravenous and intraperitoneal routes offer distinct advantages for preclinical research.
Data Summary of this compound Pharmacokinetics (Oral Administration in Rats)
| Parameter | Value | Species | Reference |
| Bioavailability (F) | 71% | Rat | [4] (from previous search) |
| Dose | 5 mg/kg | Rat | [4] (from previous search) |
| Tmax | Not explicitly stated | Rat | - |
| Cmax | Not explicitly stated | Rat | - |
| Half-life (t1/2) | Short | Rat, Dog, Rhesus | [4] (from previous search) |
Theoretical Comparison of Administration Routes for this compound
| Route | Advantages | Disadvantages | Optimal for |
| Oral (p.o.) | - Good bioavailability (71% in rats) - Non-invasive and clinically relevant | - Slower onset of action - Subject to first-pass metabolism | - Chronic dosing studies - Studies mimicking clinical use |
| Intravenous (i.v.) | - 100% bioavailability - Rapid onset of action - Precise dose delivery | - Invasive - Requires sterile formulation | - Acute efficacy studies - Pharmacokinetic/pharmacodynamic (PK/PD) modeling |
| Intraperitoneal (i.p.) | - Rapid absorption, often approaching i.v. kinetics - Easier to perform than i.v. in small animals | - Potential for injection into abdominal organs - Variable absorption rates | - Rapid screening of efficacy - Studies where high local concentration in the peritoneum is not the primary goal |
Signaling Pathway of this compound
This compound exerts its effects by blocking T-type calcium channels, which are key regulators of neuronal excitability. The following diagram illustrates the general signaling pathway affected by T-type calcium channel antagonists like this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound via oral, intravenous, and intraperitoneal routes in a research setting, as well as a protocol for evaluating its pharmacodynamic effects using electroencephalography (EEG).
This compound Formulation
For preclinical studies, this compound can be formulated as follows:
-
Oral (p.o.) Administration: Suspend this compound in a vehicle such as 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Intravenous (i.v.) and Intraperitoneal (i.p.) Administration: Dissolve this compound in a sterile, injectable vehicle. A common vehicle is a solution of 10% DMSO in sterile saline. Ensure the final solution is clear and free of particulates.
Administration Protocols in Rats
The following diagrams and protocols outline the workflows for each administration route.
Experimental Workflow: Administration Route Comparison
References
TTA-A2 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TTA-A2, a potent and selective T-type calcium channel antagonist, with a focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
TTA-A2 is a valuable tool in neuroscience research, particularly in studies related to sleep disorders and epilepsy.[1] Proper handling and storage of TTA-A2 solutions are critical for obtaining reliable and reproducible experimental results. These guidelines outline the solubility parameters, stability profile, and recommended procedures for preparing and storing TTA-A2 in DMSO.
TTA-A2: A Profile
TTA-A2 acts as a potent and selective antagonist of T-type voltage-gated calcium channels, with IC50 values of 89 nM and 92 nM for Cav3.1 and Cav3.2 channels, respectively.[1][2][3] Its selective action on these channels makes it a significant compound for investigating thalamocortical network activity and its role in various neurological conditions.[1]
Solubility of TTA-A2 in DMSO
The solubility of TTA-A2 in DMSO has been reported by various suppliers. The data indicates a high degree of solubility, though the reported values show some variation. It is crucial to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[1][4] Sonication may also be required to achieve complete dissolution.[1][2]
| Supplier | Reported Solubility in DMSO | Molar Equivalent | Notes |
| MedChemExpress | 100 mg/mL | 264.28 mM | Requires ultrasonic treatment; hygroscopic nature of DMSO can affect solubility.[1] |
| Selleck Chemicals | 76 mg/mL | 200.85 mM | Moisture-absorbing DMSO can reduce solubility.[4] |
| TargetMol | 27.5 mg/mL | 72.68 mM | Sonication is recommended.[2] |
| Cayman Chemical | ≥10 mg/mL | ≥26.43 mM | - |
| Probechem | 10 mM | - | - |
| MyBioSource | 10 mM | - | - |
Stability of TTA-A2 in DMSO
Proper storage of TTA-A2 stock solutions in DMSO is essential to maintain their integrity and ensure the validity of experimental data. The stability of TTA-A2 in DMSO is dependent on storage temperature.
| Form | Storage Temperature | Duration of Stability |
| In Solvent (DMSO) | -80°C | 6 months to 1 year[1][2] |
| In Solvent (DMSO) | -20°C | 1 month[1] |
| Powder | -20°C | 3 years[1][2] |
Experimental Protocols
The following are generalized protocols for determining the solubility and assessing the stability of TTA-A2 in DMSO. These should be adapted to specific laboratory conditions and analytical capabilities.
Protocol for Determining the Kinetic Solubility of TTA-A2 in DMSO
This protocol provides a method to determine the kinetic solubility of TTA-A2 in an aqueous buffer after being dissolved in DMSO.[5]
Materials:
-
TTA-A2
-
Anhydrous DMSO (≥99.9% purity)[6]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Pipettes and tips
-
Vortex mixer
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a high-concentration stock solution of TTA-A2 in DMSO. For instance, dissolve 20 mg of TTA-A2 in 1 mL of anhydrous DMSO.
-
Serially dilute the stock solution with the aqueous buffer to create a range of concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 25°C) for a specified time to allow for precipitation.
-
Separate any precipitate by centrifugation or filtration.
-
Quantify the concentration of the dissolved TTA-A2 in the supernatant or filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitate is observed is determined as the kinetic solubility.
Protocol for Assessing the Stability of TTA-A2 in DMSO
This protocol outlines a method to evaluate the degradation of TTA-A2 in a DMSO stock solution over time.[6]
Materials:
-
TTA-A2 DMSO stock solution (e.g., 10 mM)
-
Amber glass or polypropylene vials with screw caps[6]
-
Incubator or oven for accelerated stability studies[6]
-
Freezer (-20°C or -80°C)[6]
-
HPLC or UHPLC system with a UV detector and a mass spectrometer (MS)[6]
Procedure:
-
Prepare a fresh stock solution of TTA-A2 in anhydrous DMSO at the desired concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Establish a baseline (T=0) measurement. Analyze an aliquot of the freshly prepared solution using a validated HPLC-UV/MS method to determine the initial concentration and purity of TTA-A2.
-
Store the aliquots under the desired conditions. For example, -20°C and -80°C for long-term stability, and a higher temperature (e.g., 40°C) for accelerated stability testing.[6]
-
Analyze aliquots at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
Compare the concentration and purity of TTA-A2 at each time point to the baseline measurement to determine the extent of degradation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for TTA-A2 solubility determination.
Caption: Workflow for TTA-A2 stability assessment.
References
Application Notes and Protocols for TTA-A8 in Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TTA-A8, a potent and short-acting T-type calcium channel antagonist, in neuronal culture experiments. The following sections detail the mechanism of action, protocols for key experiments, and expected outcomes, with a focus on neuronal viability, neurite outgrowth, and electrophysiological characterization.
Introduction to this compound
This compound is a pharmacological tool for investigating the role of T-type calcium channels (T-type CaV channels) in neuronal function and pathophysiology. T-type CaV channels are low-voltage activated channels that play crucial roles in regulating neuronal excitability, firing patterns, and intracellular calcium signaling.[1][2] Their involvement in processes such as synaptic plasticity, neurite outgrowth, and cell survival makes them a target of interest in neuroscience research and drug development for neurological disorders. While specific data for this compound in neuronal cultures is limited, data from the closely related compound TTA-A2 and other T-type channel blockers provide a strong basis for its application.
Data Presentation
This compound and Analogs: Potency on T-type Calcium Channels
| Compound | Assay System | Target | IC50 | Reference |
| This compound | FLIPR Depolarization Assay | T-type CaV Channels | 31.3 nM | [3] |
| TTA-A2 | Patch-Clamp | T-type CaV Channels (CaV3.1, 3.2, 3.3) | ~100 nM | [4][5] |
| TTA-A2 | Spinal Cord Slice Recording | T-type CaV Currents | 13.9 µM | [6] |
| TTA-P2 | Rat Sensory Neurons (Patch-Clamp) | T-type CaV Currents | 100 nM | [7] |
Note: The discrepancy in TTA-A2 IC50 values may be attributed to different experimental conditions and tissue types.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, suitable for subsequent pharmacological studies with this compound.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., 96-well plates, 24-well plates with coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.
-
Mince the tissue into small pieces and transfer to the enzyme solution. Incubate at 37°C for the recommended duration (typically 15-30 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 2-3 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cultured neurons as an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
After allowing neurons to adhere and mature for a desired period (e.g., 7 days in vitro - DIV), treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on the growth of neurites from cultured neurons.
Materials:
-
Primary neuronal cultures on coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
Neuronal culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Treat the neurons with this compound at various concentrations or vehicle at an early stage of culture (e.g., 4 hours after plating).
-
After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the characterization of the effects of this compound on the electrophysiological properties of individual cultured neurons.
Materials:
-
Primary neuronal cultures on coverslips
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)
-
Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply voltage steps to elicit and record T-type calcium currents.
-
In current-clamp mode, inject current steps to record action potentials and assess neuronal excitability.
-
Perfuse the chamber with a known concentration of this compound and repeat the recordings to determine its effect on ion channel activity and neuronal firing.
Mandatory Visualizations
Caption: Experimental workflow for applying this compound to neuronal cultures.
Caption: Putative signaling pathways affected by this compound in neurons.
References
- 1. T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal T-type α1H Calcium Channels Induce Neuritogenesis and Expression of High-Voltage-Activated Calcium Channels in the NG108–15 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 7. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTA-A8 Studies: Data Analysis and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTA-A8 is a potent and selective, short-acting antagonist of T-type calcium channels with oral activity.[1][2][3] It exhibits an IC50 value of 31.3 nM in the FLIPR (Fluorometric Imaging Plate Reader) depolarization assay.[1][2][3] this compound holds promise for therapeutic applications in neurological disorders such as epilepsy and sleep disturbances due to its favorable pharmacokinetic properties.[1][2][3][4] These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the activity of this compound and guide data analysis and interpretation.
Mechanism of Action
This compound exerts its pharmacological effects by blocking low-voltage-activated T-type calcium channels, which are composed of α1 subunits Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3. These channels play a crucial role in regulating neuronal excitability and rhythmic firing patterns in various brain regions, including the thalamus.[5] By inhibiting the influx of calcium through these channels, this compound modulates neuronal activity, thereby contributing to its anticonvulsant and sleep-modulating properties. The blockade is voltage-dependent, with this compound showing a preference for and stabilizing the inactivated state of the channel.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound and related compounds, providing a framework for data comparison and interpretation.
Table 1: In Vitro Potency of this compound and a Related Compound (TTA-A2)
| Compound | Assay Type | Cell Line | Target | IC50 (nM) |
| This compound | FLIPR Depolarization | HEK293 | T-type Ca²⁺ Channels | 31.3[1][2][3] |
| TTA-A2 | Patch Clamp | HEK293 | Ca(v)3.1 | 100.6 (from -75 mV holding potential)[6] |
| TTA-A2 | Patch Clamp | HEK293 | Ca(v)3.2 | ~100[7] |
Table 2: In Vivo Efficacy of this compound and a Related Compound (TTA-A2) in Preclinical Models
| Compound | Animal Model | Species | Dosing | Efficacy Endpoint | Observed Effect |
| This compound | Genetic Absence Epilepsy Rats (GAERS) | Rat | 3 mg/kg, p.o. | Seizure Duration | Shortened duration of epileptic seizures[1] |
| This compound | Sleep-Wake EEG | Rat | 1-10 mg/kg, p.o. | Sleep Architecture | Suppressed active wake, increased delta wave sleep[1] |
| TTA-A2 | Maximal Electroshock Seizure (MES) | Mouse | ≥ 0.3 mg/kg | Tonic Seizure Protection | Significant protection against tonic seizures[4] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | T1/2 (h) |
| Rat | 5, p.o. | Oral | - | - | Short |
| Dog | 5, p.o. | Oral | - | - | Short |
| Rhesus | 5, p.o. | Oral | - | - | Short |
| Human | 20 (oral dose) | Oral | 1.82 ± 0.274 | - | 3.0 ± 1.1 |
Experimental Protocols
In Vitro Potency Assessment: FLIPR Calcium Influx Assay
This protocol describes a high-throughput method to assess the inhibitory activity of this compound on T-type calcium channels.
Materials:
-
HEK293 cells stably expressing the T-type calcium channel of interest (e.g., Ca(v)3.1, Ca(v)3.2, or Ca(v)3.3).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well or 384-well plates.[8]
-
FLIPR Calcium Assay Kit (e.g., Calcium 5 dye).[9]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[10]
-
Potassium chloride (KCl) solution for depolarization.
-
This compound compound series.
Procedure:
-
Cell Plating: Seed the stable HEK293 cells into the assay plates at an optimized density and culture overnight to form a confluent monolayer.[8]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[8][9]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the wells and incubate for a predetermined time.
-
Induce cell depolarization by adding a specific concentration of KCl solution.
-
Record the change in fluorescence intensity over time, which corresponds to calcium influx.[9]
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium influx for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiological Characterization: Whole-Cell Patch-Clamp Recording
This protocol details the gold-standard method for characterizing the inhibitory effect of this compound on T-type calcium channel currents.[11]
Materials:
-
Cells expressing T-type calcium channels (e.g., cultured neurons or transfected HEK293 cells).
-
External solution (in mM): e.g., 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4.[12]
-
Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES; pH adjusted to 7.2.[12]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
This compound solution.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Recording:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of T-type channels.[12]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit T-type calcium currents.
-
Record the resulting currents.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at various concentrations.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record T-type calcium currents in the presence of this compound.
Data Analysis:
-
Measure the peak amplitude of the T-type calcium current at each voltage step before and after the application of this compound.
-
Calculate the percentage of inhibition of the current at each drug concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Analyze the effects of this compound on the voltage-dependence of activation and inactivation of the channels.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock Seizure (MES) Test
This protocol is a standard preclinical model to evaluate the efficacy of anticonvulsant compounds like this compound against generalized tonic-clonic seizures.[6][13]
Materials:
-
Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[13]
-
Electroshock device with corneal electrodes.
-
0.5% Tetracaine hydrochloride solution (local anesthetic).
-
0.9% Saline solution.
-
This compound formulation for oral or intraperitoneal administration.
-
Vehicle control.
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least 3-5 days before the experiment.
-
Drug Administration: Administer this compound or vehicle to different groups of animals at various doses and predetermined time points before the seizure induction.[13] The route of administration (e.g., oral gavage) and vehicle should be optimized for this compound.[14]
-
Seizure Induction:
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.[13]
Data Analysis:
-
For each dose of this compound, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Compare the efficacy of this compound with standard anticonvulsant drugs.
In Vivo Sleep-Modulating Effects: EEG Telemetry in Rats
This protocol describes the use of electroencephalography (EEG) telemetry to assess the effects of this compound on sleep architecture in rats.[1][15]
Materials:
-
Male Sprague-Dawley rats.[1]
-
Implantable EEG telemetry devices.
-
Surgical instruments for implantation.
-
Data acquisition system for continuous EEG and electromyography (EMG) recording.
-
Sleep scoring software.
-
This compound formulation for oral administration.
Procedure:
-
Telemetry Implantation: Surgically implant the EEG/EMG telemetry transmitters in the rats under anesthesia. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish the normal sleep-wake cycle for each animal.
-
Drug Administration: Administer this compound or vehicle orally at the beginning of the light (inactive) or dark (active) phase.
-
Post-Drug Recording: Continuously record EEG and EMG for at least 24 hours following drug administration.
Data Analysis:
-
Visually or automatically score the recorded data into different sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in epochs (e.g., 10 seconds).[15]
-
Quantify the time spent in each state, the number and duration of sleep/wake bouts, and sleep latency.
-
Perform spectral analysis of the EEG signal to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta).[15][16]
-
Compare the sleep architecture parameters and EEG power spectra after this compound administration with the baseline and vehicle control data.
Mandatory Visualization
Signaling Pathway of T-type Calcium Channel Blockade
Caption: this compound blocks T-type calcium channels, reducing calcium influx and neuronal excitability.
Experimental Workflow for In Vitro Screening
Caption: Workflow for determining the in vitro potency of this compound using a FLIPR calcium influx assay.
Experimental Workflow for In Vivo Efficacy Testing (MES Model)
Caption: Workflow for assessing the in vivo anticonvulsant efficacy of this compound in the MES model.
References
- 1. researchgate.net [researchgate.net]
- 2. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 3. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Sleep/Wake Behavior and EEG Signatures of the TgF344-AD Rat Model at the Prodromal Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of sleep deprivation on sleep and EEG power spectra in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of TTA-A8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing TTA-A8, a potent and selective T-type calcium channel antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues related to off-target effects that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a short-acting antagonist of T-type calcium channels, with a reported IC50 value of 31.3 nM in the FLIPR depolarization assay.[1] Its primary on-target effect is the inhibition of these low-voltage activated calcium channels, which are involved in various physiological processes, including neuronal firing and pacemaker activity.[2]
Q2: Are there known off-target effects for this compound?
While specific, comprehensive off-target screening data for this compound is not extensively published in the public domain, it is a critical consideration for any small molecule inhibitor. For the broader class of T-type calcium channel blockers, it has been noted that some observed effects, such as cytotoxicity in cancer models, may be partially due to off-target activities.[3] Therefore, it is crucial to empirically determine and control for potential off-target effects in your specific experimental system.
Q3: What are the most common off-target liabilities for small molecule antagonists of ion channels?
A significant concern for many ion channel blockers is cross-reactivity with other ion channels. One of the most critical off-target interactions to assess is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as this can lead to cardiotoxicity.[4] It is also advisable to assess for activity against other types of calcium channels (e.g., L-type) and sodium channels.
Q4: How can I proactively minimize the potential for off-target effects in my experiments?
To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that achieves the desired on-target effect.
-
Include appropriate controls: Use a structurally unrelated T-type calcium channel blocker to confirm that the observed phenotype is due to the on-target activity. A negative control compound with a similar chemical scaffold but inactive against T-type calcium channels is also valuable, if available.
-
Employ orthogonal methods: Validate your findings using non-pharmacological approaches, such as genetic knockdown (e.g., siRNA or CRISPR) of the target T-type calcium channel subunit.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that your experimental results with this compound may be influenced by off-target effects, this guide provides a systematic approach to troubleshooting.
Issue 1: Unexpected or inconsistent phenotypic results.
-
Possible Cause: The observed phenotype may be a result of this compound modulating an unintended target in your specific cell type or experimental model.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct measure of T-type calcium channel activity (e.g., patch-clamp electrophysiology or a calcium influx assay) to verify that this compound is inhibiting its intended target at the concentrations used in your experiments.
-
Orthogonal Validation: As mentioned in the FAQs, use a different T-type calcium channel antagonist with a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the specific T-type calcium channel subunit targeted by this compound. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Issue 2: Observed cellular toxicity.
-
Possible Cause: The cytotoxicity may be an off-target effect. For T-type calcium channel blockers, off-target induced cytotoxicity has been reported.[3]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully titrate this compound to determine if the toxicity is observed at concentrations significantly higher than those required for T-type calcium channel inhibition.
-
Rescue Experiment: If the on-target mechanism is known to affect cell viability through a specific pathway, attempt to rescue the cells by manipulating downstream components of that pathway.
-
Broad Panel Screening: If resources permit, consider having this compound screened against a broad panel of off-target proteins, such as a safety pharmacology panel that includes common toxicity-related targets like hERG.
-
Quantitative Data Summary
Comprehensive, publicly available quantitative data on the off-target profile of this compound is limited. The primary reported value is its on-target potency:
| Target | Assay | IC50 | Reference |
| T-type Calcium Channels | FLIPR Depolarization Assay | 31.3 nM | [1] |
For context, a study focused on a different T-type calcium channel blocker highlighted the importance of selectivity against other ion channels. While not direct data for this compound, it provides a relevant benchmark for the compound class.
| Compound | Target | Selectivity Ratio (Off-target IC50 / On-target IC50) | Reference |
| Benzimidazole amide 5 | hERG | ≥220 | [4] |
| Benzimidazole amide 5 | L-type Calcium Channels | 96 | [4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Protocol)
While there is no specific indication that this compound is a kinase inhibitor, kinase screening is a standard component of off-target profiling for many small molecules.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Enzymatic Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages T-type calcium channels in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures for a short period (e.g., 3 minutes). Ligand binding will stabilize the target protein, increasing its melting temperature.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (a specific T-type calcium channel subunit) using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 3. Targeting T-type channels in cancer: What is on and what is off? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with TTA-A8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with TTA-A8, a T-type calcium channel antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to variability in your experimental outcomes when using this compound.
Question 1: Why am I observing high variability in my IC50 values for this compound across experiments?
Answer: High variability in IC50 values for this compound can stem from several factors related to experimental conditions, cell health, and reagent handling. Here are key areas to investigate:
-
Cellular Factors:
-
Cell Passage Number and Health: Using cells of a high passage number can lead to genetic drift and altered expression levels of T-type calcium channels. Ensure you are using cells within a consistent and validated passage number range. Poor cell health can also affect membrane integrity and channel function. Regularly perform cell viability assays to ensure consistency.
-
Resting Membrane Potential: The activity of T-type calcium channels is voltage-dependent. Variations in the resting membrane potential of your cells between experiments can significantly alter channel availability and, consequently, the apparent potency of this compound.[1][2] It is crucial to maintain consistent cell culture conditions that influence membrane potential, such as ion concentrations in the media.
-
-
Experimental Conditions:
-
Temperature and pH: Ion channel kinetics are highly sensitive to temperature and pH. Ensure that your recording solutions are maintained at a consistent temperature and pH throughout all experiments.
-
Intracellular Calcium Concentration: A rise in submembrane calcium can lead to feedback inhibition of T-type calcium channels, which could affect the measured potency of this compound.[1][2] Standardize protocols to minimize variability in intracellular calcium levels before initiating your experiment.
-
-
Reagent Handling:
-
This compound Stock Solution: Ensure accurate and consistent preparation of your this compound stock solution. This compound is typically soluble in DMSO.[3] Improperly dissolved or stored compound can lead to inaccurate concentrations. It is recommended to prepare fresh dilutions for each experiment from a validated stock.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells, including controls, as it can independently affect cell health and channel function.
-
Question 2: My baseline T-type calcium channel activity is fluctuating between experiments. What could be the cause?
Answer: Fluctuations in baseline T-type calcium channel activity can be a significant source of inconsistent results. Consider the following potential causes:
-
Inconsistent Cell Density: Seeding an inconsistent number of cells can lead to variability in the total number of channels available for measurement. Implement a strict cell counting and seeding protocol.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can be more susceptible to evaporation and temperature changes, leading to altered channel activity. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
-
Variability in Assay Reagents: The concentration and quality of reagents, such as fluorescent dyes for calcium influx assays, can impact baseline readings. Use reagents from the same lot number where possible and perform regular quality control checks.
Question 3: I am seeing a decrease in the inhibitory effect of this compound over the course of my experiment. What could be happening?
Answer: A diminishing effect of this compound during an experiment could be due to compound instability or rundown of the T-type calcium current.
-
Compound Stability: While this compound is generally stable, prolonged incubation in aqueous solutions at certain temperatures and pH values could potentially lead to degradation. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells.
-
Current Rundown: In electrophysiology experiments, the rundown of T-type calcium currents is a known issue.[4] This can be mitigated by including ATP and GTP in your intracellular recording solution to support cellular metabolism.[4]
-
Phototoxicity: If you are using a fluorescence-based assay, excessive exposure of the cells to excitation light can cause phototoxicity and damage the channels, leading to a loss of signal over time. Minimize light exposure and use the lowest possible excitation intensity.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Automated Patch Clamp Electrophysiology Protocol for this compound
This protocol is designed to assess the inhibitory effect of this compound on T-type calcium channels expressed in a recombinant cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3)
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 with CsOH
-
Internal solution (in mM): 130 CsCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 GTP; pH 7.2 with CsOH[4]
-
This compound stock solution (10 mM in DMSO)
-
Automated patch clamp system and associated consumables
Procedure:
-
Cell Preparation: Culture the cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration for the automated patch clamp system.
-
System Setup: Prime the automated patch clamp system with external and internal solutions according to the manufacturer's instructions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal and Whole-Cell Formation: Initiate the automated process of cell capture, seal formation, and establishment of the whole-cell configuration.
-
Voltage Protocol:
-
Hold the cells at a membrane potential of -100 mV.
-
Apply a depolarizing step to -30 mV for 200 ms to elicit the T-type calcium current.
-
Return the potential to -100 mV.
-
-
Baseline Recording: Record the baseline T-type calcium current for a stable period (e.g., 2-3 minutes) in the presence of vehicle control (e.g., 0.1% DMSO in external solution).
-
This compound Application: Apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) to the cells, allowing the current to reach a steady-state at each concentration.
-
Washout: Perfuse the cells with the external solution to wash out the compound and observe any recovery of the current.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC50 value.
FLIPR-Based Calcium Influx Assay
This protocol outlines a high-throughput method to assess this compound activity by measuring changes in intracellular calcium.
Materials:
-
Cells endogenously or recombinantly expressing T-type calcium channels
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
Depolarization solution (Assay buffer with elevated KCl, e.g., 90 mM KCl, and reduced NaCl to maintain osmolarity)
-
FLIPR instrument and appropriate multi-well plates
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer with Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence.
-
Initiate the automated addition of the depolarization solution to all wells to activate the T-type calcium channels.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline upon depolarization. Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
Cell Viability Assay (CCK-8)
This assay should be run in parallel with your primary experiments to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multi-well plates and cells cultured as in the primary assay
Procedure:
-
Experimental Setup: Prepare a separate plate of cells under the same conditions as your primary assay, including cell density and treatment with the same concentrations of this compound and vehicle.
-
Incubation: Incubate the cells for the same duration as your primary experiment.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours in the cell culture incubator.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Compare the absorbance values of this compound-treated cells to vehicle-treated cells to determine if the compound has any effect on cell viability at the concentrations used in the primary assay.
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Example Dose-Response Data for this compound Inhibition of T-type Calcium Current
| This compound Conc. (nM) | Mean Normalized Current (%) | Standard Deviation | N |
| 0 (Vehicle) | 100 | 5.2 | 8 |
| 1 | 85.3 | 4.8 | 8 |
| 10 | 62.1 | 6.1 | 8 |
| 31.3 | 50.5 | 5.5 | 8 |
| 100 | 25.8 | 4.2 | 8 |
| 1000 | 5.1 | 2.3 | 8 |
| IC50 (nM) | 31.3 |
Table 2: Example Cell Viability Data for this compound
| This compound Conc. (nM) | Mean Cell Viability (%) | Standard Deviation | N |
| 0 (Vehicle) | 100 | 4.5 | 6 |
| 1 | 99.2 | 5.1 | 6 |
| 10 | 98.7 | 4.8 | 6 |
| 100 | 97.5 | 5.3 | 6 |
| 1000 | 96.8 | 4.9 | 6 |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of T-type calcium channel activation and inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions | eLife [elifesciences.org]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
Optimizing TTA-A8 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TTA-A8, a potent T-type calcium channel antagonist, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, short-acting antagonist of T-type calcium channels.[1] Its primary mechanism of action is the blockage of these channels, which are involved in regulating calcium influx into cells. This modulation of intracellular calcium levels can impact a variety of cellular processes.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is 31.3 nM in a FLIPR (Fluorometric Imaging Plate Reader) depolarization assay.[1][2] It is important to note that the effective concentration in cell-based assays may vary depending on the cell type and experimental conditions.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally 0.5% or less, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments.
Q5: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | 1. The final concentration of this compound is too high and exceeds its solubility in the aqueous medium. 2. The stock solution was not properly mixed into the medium. 3. The medium was cold when the this compound stock solution was added. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. 2. After adding the stock solution to the medium, vortex or pipette up and down gently to ensure thorough mixing. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Inconsistent or no observable effect of this compound. | 1. The concentration of this compound is too low. 2. The compound has degraded due to improper storage or handling. 3. The cell line does not express T-type calcium channels or expresses them at very low levels. 4. The incubation time is not optimal. | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 2. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions are maintained. 3. Verify the expression of T-type calcium channels in your cell line through literature search, qPCR, or Western blotting. 4. Conduct a time-course experiment to identify the optimal incubation period. |
| High cell death or cytotoxicity observed. | 1. The concentration of this compound is too high. 2. The final DMSO concentration is toxic to the cells. 3. The cells are particularly sensitive to the inhibition of T-type calcium channels. | 1. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or WST-8) to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Titrate the this compound concentration carefully, starting from a very low dose. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing dilutions or adding reagents. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | T-type calcium channel antagonist | [1] |
| IC50 | 31.3 nM (FLIPR depolarization assay) | [1][2] |
| Recommended Solvent | DMSO | [3] |
| Recommended Final DMSO Concentration | ≤ 0.5% | [4] |
Table 2: Suggested Starting Concentration Ranges for Cell Culture Experiments
| Cell Line | Suggested Starting Concentration Range | Notes |
| A549 (Human Lung Carcinoma) | 10 nM - 10 µM | Based on studies with the similar compound TTA-A2.[5] |
| HEK293 (Human Embryonic Kidney) | 10 nM - 10 µM | Based on studies with the similar compound TTA-A2.[5] |
| Other Cell Lines | 1 nM - 10 µM | A broad range to start with for initial dose-response experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 430.42 g/mol .
-
Briefly centrifuge the vial of this compound powder to collect all the powder at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium does not exceed 0.5%.
-
Protocol 2: Determining Optimal this compound Concentration using an MTT Assay
This protocol describes a method to determine the cytotoxic effect of this compound on a given cell line and to identify a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound working solutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells in triplicate.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits T-type calcium channels, blocking Ca²⁺ influx and downstream signaling.
Caption: Workflow for determining the optimal concentration of this compound using an MTT assay.
Caption: A decision tree for troubleshooting common issues with this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. medkoo.com [medkoo.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. T-type calcium channel antagonist, TTA-A2 exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing TTA-A8 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of TTA-A8 in solution. The information is presented in a question-and-answer format, offering troubleshooting guides, experimental protocols, and data summaries to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: For long-term storage of this compound powder, it is recommended to keep it in a dry, dark place at -20°C, which should ensure stability for at least two years.[1][2] For short-term storage of a few days to weeks, the powder can be stored at 0-4°C.[2]
Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[2] For most in vitro experiments, DMSO is the solvent of choice for preparing concentrated stock solutions.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer. What is happening and how can I prevent it?
A3: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally 0.5% or lower, as higher concentrations can be toxic to cells.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Add the stock solution to the buffer correctly: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring, rather than the other way around. This promotes rapid dispersion.
-
Warm the aqueous buffer: Gently warming your buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Adjust the pH of the buffer: The solubility of this compound may be pH-dependent. Experimenting with a range of pH values for your buffer could identify an optimal pH for solubility.
-
Use solubility enhancers: For particularly challenging situations, consider the use of solubility-enhancing agents such as cyclodextrins or co-solvents, but be sure to validate their compatibility with your experimental system.
Troubleshooting Guide: this compound Stability in Solution
This guide addresses potential stability issues you might encounter with this compound in solution and provides strategies to mitigate them.
Issue 1: Loss of Potency or Inconsistent Results Over Time
If you observe a decrease in the expected activity of your this compound solution or variability in your experimental results, it may be due to chemical degradation.
Potential Degradation Pathways:
-
Hydrolysis: this compound contains a trifluoromethoxy-substituted pyridine ring. While generally stable, under certain pH and temperature conditions, the trifluoromethyl group could be susceptible to hydrolysis.[3][4] The amide bond in the molecule could also be subject to hydrolysis, especially at extreme pH values.
-
Photodegradation: The pyridine ring in this compound suggests a potential for photodegradation upon exposure to light, particularly UV light.[2][5][6] It is crucial to protect this compound solutions from light.
Troubleshooting Workflow for Suspected Degradation:
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation
The following tables summarize expected solubility and stability data for this compound. Note: This information is based on general knowledge of similar compounds and should be confirmed experimentally for your specific conditions using the protocols provided below.
Table 1: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Likely Soluble | May require gentle warming. |
| Methanol | Likely Soluble | |
| Water | Insoluble | |
| PBS (pH 7.4) | Very Low | Prone to precipitation from DMSO stock. |
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Light Exposure | Expected Stability |
| Solid Powder | -20°C | Protect from light | ≥ 2 years[1] |
| DMSO Stock Solution | -20°C or -80°C | Protect from light | Months to years (aliquoted) |
| Aqueous Working Solution | 2-8°C | Protect from light | Use immediately; stability is limited |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro experiments.[7]
Methodology:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Add aqueous buffer: To each well containing the DMSO dilutions, add your aqueous buffer of choice (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1% or less.
-
Equilibrate: Shake the plate at room temperature for 2 hours.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
Determine solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[8][9][10]
Methodology:
-
Prepare this compound solution: Prepare a solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a known concentration (e.g., 1 mg/mL).
-
Apply stress conditions: Aliquot the this compound solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):
-
Acidic hydrolysis: Add 1N HCl and incubate at 60°C.
-
Basic hydrolysis: Add 1N NaOH and incubate at 60°C.
-
Oxidative degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal degradation: Incubate at 80°C (both solid and in solution).
-
Photodegradation: Expose to a light source that provides both visible and UV light (as per ICH Q1B guidelines).
-
-
Neutralize samples: After the incubation period, neutralize the acidic and basic samples.
-
Analyze samples: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Evaluate results: Compare the chromatograms of the stressed samples to the control. A decrease in the main this compound peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.
Mandatory Visualizations
T-type Calcium Channel Signaling Pathway
This compound is an antagonist of T-type calcium channels.[11] These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane, leading to an influx of Ca²⁺ ions.[12] This calcium influx can trigger a variety of downstream signaling events.
References
- 1. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. sgs.com [sgs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. T-type calcium channel - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating TTA-A8 Induced Cell Viability Problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise during experiments with TTA-A8, a T-type calcium channel antagonist. The information provided is based on the known mechanisms of T-type calcium channel blockers and general best practices for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it lead to cell viability issues?
A1: this compound is a short-acting T-type calcium channel antagonist with an IC50 value of 31.3 nM in the FLIPR depolarization assay.[1] T-type calcium channels are involved in regulating calcium influx, which plays a role in various cellular processes, including cell proliferation and survival.[2][3] Blockade of these channels can disrupt calcium homeostasis and downstream signaling pathways, potentially leading to apoptosis (programmed cell death) or necrosis.
Q2: At what concentration is this compound expected to cause cytotoxicity?
A2: Specific cytotoxic concentrations for this compound across different cell lines are not widely published. However, for other T-type calcium channel blockers, cytotoxic effects are dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. A good starting point is to test a range of concentrations around the reported IC50 for its primary target (31.3 nM).
Q3: What are the typical signs of this compound induced cytotoxicity in cell culture?
A3: Common signs of cytotoxicity include:
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced cell proliferation: A decrease in the rate of cell growth compared to control cells.
-
Increased number of floating cells: Dead or dying cells often detach and float in the culture medium.
-
Positive staining with cell death markers: Increased uptake of viability dyes like Trypan Blue or positive signals in assays for apoptosis (e.g., Annexin V) or necrosis.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: Assays that differentiate between these two forms of cell death are recommended. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow down to find the optimal concentration that elicits the desired on-target effect with minimal cell death. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Prolonged incubation time. | Conduct a time-course experiment to identify the optimal treatment duration. Some cell lines may be more sensitive to longer exposure. |
| On-target toxicity due to T-type calcium channel blockade. | This is an inherent risk. Consider using a lower, effective concentration or exploring strategies to modulate downstream signaling pathways. |
| Off-target effects. | Use a structurally different T-type calcium channel blocker to confirm if the observed phenotype is target-specific. |
Issue 2: Inconsistent or Irreproducible Cell Viability Results
| Potential Cause | Recommended Solution |
| Variations in cell health and passage number. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. |
| Inconsistent this compound stock solution. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Variability in incubation times. | Use a precise timer for all incubation steps, including treatment and assay reagent addition. |
Quantitative Data Summary
While specific quantitative data for this compound's effect on cell viability is limited, the following table provides a template for summarizing data from your own dose-response and time-course experiments.
Table 1: Example Data Table for this compound Cytotoxicity
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (nM) |
| (Your Cell Line) | 0 (Vehicle) | 24 | 100 ± 5.2 | \multirow{5}{}{Calculate from dose-response curve} |
| 10 | 24 | 95 ± 4.8 | ||
| 100 | 24 | 75 ± 6.1 | ||
| 1000 | 24 | 40 ± 7.5 | ||
| 10000 | 24 | 15 ± 3.9 | ||
| (Your Cell Line) | 0 (Vehicle) | 48 | 100 ± 6.0 | \multirow{5}{}{Calculate from dose-response curve} |
| 10 | 48 | 88 ± 5.5 | ||
| 100 | 48 | 60 ± 8.2 | ||
| 1000 | 48 | 25 ± 5.3 | ||
| 10000 | 48 | 5 ± 2.1 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 100 µM. Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis/Necrosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic, necrotic, and live cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from previous experiments. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
Technical Support Center: TTA-A2 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TTA-A2 in patch clamp experiments. As no information is publicly available for "TTA-A8," this guide focuses on TTA-A2, a potent and selective T-type voltage-gated calcium channel antagonist. The troubleshooting advice provided is also broadly applicable to general patch clamp recordings.
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp experiments in a question-and-answer format.
Section 1: General Patch Clamp Issues
Question: I'm having difficulty achieving a gigaohm (GΩ) seal. What could be the problem?
Answer: Failure to obtain a GΩ seal is a frequent challenge in patch clamping. Several factors could be contributing to this issue:
-
Pipette-related Issues:
-
Dirty Pipette: The tip of your pipette may be clogged with debris. Ensure your intracellular solution is filtered with a 0.22 µm filter and that your glass capillaries are clean.[1]
-
Incorrect Pipette Resistance: For whole-cell recordings, a pipette resistance of 3-6 MΩ is often optimal.[2] If the resistance is too low (< 4 MΩ) or too high (> 8 MΩ), it can be difficult to form a stable seal.[3]
-
Improper Fire-polishing: The shape and smoothness of the pipette tip are critical. Over- or under-polishing can prevent a good seal from forming.
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Ensure your cells are healthy and have been continuously oxygenated.[3] For brain slices, using a neuroprotective artificial cerebrospinal fluid (aCSF) formulation during slicing can improve cell health.
-
Debris on Cell Surface: Apply gentle positive pressure as you approach the cell to clear away any debris from the membrane surface.
-
-
Solutions and Environment:
-
Incorrect Osmolarity: Check the osmolarity of your intracellular and extracellular solutions. A common practice is to have the intracellular solution at a slightly lower osmolarity (e.g., 270-280 mOsm) than the extracellular solution (e.g., 290-315 mOsm).[4][5]
-
Vibrations: Ensure your anti-vibration table is functioning correctly and that there are no external sources of vibration.
-
-
Pressure System:
-
Leaks: Check your pressure tubing and pipette holder for any leaks that could prevent you from applying the necessary suction to form a seal.[3]
-
Question: My whole-cell recording is unstable and the seal is lost shortly after breaking in. What should I do?
Answer: Maintaining a stable whole-cell configuration is crucial for acquiring high-quality data. Instability can arise from several sources:
-
Mechanical Drift:
-
Pipette Drift: Slow mechanical drift of the micromanipulator can cause the seal to be lost over time. Allow your rig to thermally stabilize before starting to record.
-
Tissue Drift: Ensure the brain slice or cell culture is securely anchored in the recording chamber.
-
-
Cellular "Creeping":
-
The cell membrane can sometimes "creep" up the inside of the pipette, leading to an unstable seal. This can sometimes be mitigated by using a different pipette geometry.
-
-
Excessive Suction:
-
Applying too much suction when rupturing the patch can damage the cell and lead to an unstable recording. Use short, gentle suction pulses.
-
-
Inappropriate Holding Potential:
-
Holding the cell at very hyperpolarized potentials for extended periods can sometimes lead to instability.
-
Question: The noise in my recordings is too high. How can I reduce it?
Answer: High noise levels can obscure small currents and make data analysis difficult. Here are some common sources of noise and their solutions:
-
Electrical Noise:
-
Improper Grounding: Ensure all components of your rig are properly grounded to a common ground point. Check the integrity of your Faraday cage.[1]
-
External Equipment: Fluorescent lights, computer monitors, and other nearby electrical equipment can be sources of 60/50 Hz noise.
-
-
Pipette Capacitance:
-
Coating the pipette with a hydrophobic substance like Sylgard can reduce its capacitance and lower the noise.[1]
-
-
Seal Resistance:
-
A seal resistance of less than 1 GΩ will result in increased noise. If you cannot achieve a high-resistance seal, it is best to start over with a new pipette and cell.
-
Section 2: TTA-A2 Specific Issues
Question: I am not seeing the expected block of T-type calcium currents with TTA-A2.
Answer: If TTA-A2 is not producing the expected inhibitory effect, consider the following:
-
Voltage-Dependence of Block: TTA-A2's block of T-type channels is voltage-dependent. It is more potent at more depolarized holding potentials where more channels are in the inactivated state.[6][7] Consider adjusting your holding potential to be more depolarized (e.g., -80 mV instead of -100 mV) to enhance the block.
-
Use-Dependence of Block: The inhibitory effect of TTA-A2 can be enhanced with repetitive stimulation (use-dependence).[6][7] Applying a train of depolarizing pulses may reveal a more pronounced block.
-
Drug Concentration and Application:
-
Concentration: Ensure you are using an appropriate concentration of TTA-A2. The IC50 for Cav3.1 and Cav3.2 channels is around 89-92 nM.[8][9]
-
Solvent Effects: TTA-A2 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) as it can have its own effects on ion channels.
-
Perfusion: Ensure your perfusion system is delivering the drug to the cell efficiently.
-
Question: The T-type currents I am recording are very small and difficult to analyze.
Answer: T-type calcium currents can be of small amplitude. Here are some strategies to improve their resolution:
-
Choice of Charge Carrier: Substituting Ca²⁺ with Ba²⁺ in the extracellular solution can sometimes increase the amplitude of the current through T-type channels, although this is not always the case for all Ca²⁺ channel subtypes.[10]
-
Blocking Other Currents: To isolate T-type calcium currents, it is essential to block other voltage-gated ion channels. This can be achieved by including channel blockers in your intra- and extracellular solutions (e.g., TEA and 4-AP for potassium channels, TTX for sodium channels).[11]
-
Voltage Protocol: Use a voltage protocol that maximizes T-type channel availability before activation. This typically involves a hyperpolarizing prepulse to around -100 mV or -110 mV to remove steady-state inactivation before stepping to the test potential.
Frequently Asked Questions (FAQs)
Q1: What is TTA-A2 and what is its mechanism of action? A1: TTA-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, and Cav3.3).[6][7] It exhibits a state-dependent block, preferentially binding to and stabilizing the inactivated state of the channel.[6][7] This results in a hyperpolarizing shift of the steady-state inactivation curve and a delay in the recovery from inactivation.
Q2: What are the typical IC50 values for TTA-A2? A2: The IC50 values for TTA-A2 are approximately 89 nM for Cav3.1 and 92 nM for Cav3.2 at holding potentials of -80 to -100 mV.[8][9] Another source reports an IC50 of around 100 nM for Cav3.1, Cav3.2, and Cav3.3.[6][7]
Q3: What are the recommended compositions for intracellular and extracellular solutions for recording T-type calcium currents? A3: The exact composition of your solutions may need to be optimized for your specific cell type. However, the tables below provide a good starting point for recording T-type calcium currents.
Q4: How should I prepare a stock solution of TTA-A2? A4: TTA-A2 is soluble in DMSO.[12] A stock solution can be prepared in DMSO and then diluted to the final working concentration in the extracellular recording solution. It is important to use fresh DMSO and to ensure the final concentration of DMSO is kept to a minimum to avoid off-target effects.
Data Presentation
Table 1: Pharmacological Properties of TTA-A2
| Property | Value | References |
| Target | T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) | [6][7] |
| IC50 (Cav3.1) | ~89 nM | [8][9] |
| IC50 (Cav3.2) | ~92 nM | [8][9] |
| IC50 (Cav3.1, 3.2, 3.3) | ~100 nM | [6][7] |
| Mechanism of Action | State-dependent block, stabilizes inactivated state | [6][7] |
Table 2: Example Solutions for T-type Calcium Current Recording
| Extracellular Solution | Concentration (mM) | Intracellular Solution | Concentration (mM) |
| TEA-Cl | 160 | CsCl | 110 |
| CaCl₂ | 2 | EGTA | 10 |
| HEPES | 10 | HEPES | 10 |
| pH adjusted to 7.4 with TEAOH | Mg-ATP | 3 | |
| GTP | 0.6 | ||
| pH adjusted to 7.2 with CsOH | |||
| Reference | [11] | Reference | [11] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
This protocol provides a generalized procedure for recording T-type calcium currents in cultured cells or acute brain slices.
-
Preparation:
-
Prepare and filter extracellular and intracellular solutions (see Table 2 for an example).
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Mount the coverslip with cells or the brain slice in the recording chamber and perfuse with oxygenated extracellular solution.
-
-
Pipette Positioning and Sealing:
-
Fill a recording pipette with intracellular solution, ensuring there are no air bubbles at the tip.
-
Mount the pipette in the holder and apply light positive pressure.
-
Under visual control, lower the pipette into the bath and bring it close to the target cell.
-
Gently press the pipette against the cell membrane to form a dimple.
-
Release the positive pressure and apply gentle suction to form a GΩ seal. A successful seal is indicated by a significant increase in resistance (to >1 GΩ) in response to a voltage test pulse.
-
-
Achieving Whole-Cell Configuration:
-
Once a stable GΩ seal is formed, apply short, gentle suction pulses to rupture the membrane patch under the pipette tip.
-
Successful break-in is indicated by the appearance of the capacitive transient and a stable holding current.
-
-
Recording T-type Currents:
-
Switch the amplifier to voltage-clamp mode.
-
To isolate T-type currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) to remove steady-state inactivation.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
Record the resulting currents.
-
-
Application of TTA-A2:
-
After obtaining a stable baseline recording of T-type currents, perfuse the chamber with the extracellular solution containing the desired concentration of TTA-A2.
-
Allow sufficient time for the drug to equilibrate before recording the post-drug currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type currents before and after drug application.
-
Construct current-voltage (I-V) relationships and dose-response curves to characterize the effect of TTA-A2.
-
Visualizations
Caption: A standard workflow for a whole-cell patch clamp experiment.
Caption: A flowchart for troubleshooting common patch clamp issues.
References
- 1. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 2. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. axolbio.com [axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TTA-A2 | Calcium Channel | TargetMol [targetmol.com]
- 10. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
selecting appropriate vehicle control for TTA-A8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the appropriate selection and use of vehicle controls in experiments involving TTA-A8, a potent T-type calcium channel antagonist. Adherence to proper vehicle control protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a short-acting and selective antagonist of T-type calcium channels.[1][2][3] It is primarily used in neuroscience research, particularly in studies related to epilepsy and sleep, due to its ability to modulate neuronal excitability.[1]
Q2: What is a vehicle control and why is it essential for experiments with this compound?
A2: A vehicle control is a formulation containing all the components of the experimental treatment except for the active substance, in this case, this compound. It is crucial because the solvent used to dissolve this compound may have its own biological effects. The vehicle control group allows researchers to differentiate the effects of this compound from those of the solvent, ensuring that the observed results are due to the compound itself.
Q3: What is the recommended vehicle for this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4] Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. For in vivo studies, a co-solvent system may be necessary to ensure solubility and biocompatibility.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines can tolerate up to 0.5%, it is crucial to determine the specific tolerance of your cell line as high concentrations of DMSO can be cytotoxic.
Q5: How can I prepare a working solution of this compound from a DMSO stock for my cell culture experiment?
A5: To minimize precipitation and ensure accurate dosing, it is recommended to perform a serial dilution. First, prepare a high-concentration stock solution of this compound in 100% DMSO. Then, create an intermediate dilution of this stock in your cell culture medium. Finally, add the intermediate dilution to the rest of the medium to reach your final desired concentration. Always add the DMSO-containing solution to the aqueous medium slowly while gently mixing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - The concentration of this compound exceeds its solubility limit in the final medium.- The final DMSO concentration is too low to maintain solubility.- Improper dilution technique. | - Perform a serial dilution as described in the FAQs.- Gently warm the cell culture medium to 37°C before adding the this compound solution.- If precipitation persists, consider reducing the final concentration of this compound. |
| High levels of cell death in the vehicle control group | - The final DMSO concentration is too high for your specific cell line. | - Reduce the final DMSO concentration to 0.1% or lower.- Perform a vehicle dose-response experiment (see Experimental Protocols) to determine the maximum non-toxic concentration of DMSO for your cells. |
| Inconsistent or unexpected results between experiments | - Instability of this compound in the prepared solution.- Variability in cell seeding density or passage number.- Inconsistent preparation of the vehicle control. | - Prepare fresh this compound solutions for each experiment.- Ensure consistent experimental parameters, including cell conditions and passage number.- Always prepare the vehicle control with the exact same concentration of DMSO as the this compound treated group. |
| Vehicle control group shows a biological effect compared to the untreated control | - DMSO is not biologically inert and can have off-target effects on cellular processes. | - This is a known phenomenon. It highlights the importance of using the vehicle-treated group as the primary baseline for comparison with the this compound treated group.- Document any effects of the vehicle and consider them during data interpretation. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
Objective: To determine the highest concentration of DMSO that can be tolerated by a specific cell line without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
High-purity, sterile DMSO
-
Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete culture medium. A typical concentration range to test is from 0.01% to 2.0% (v/v). Also, include a "medium only" (0% DMSO) control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.
Protocol 2: General Workflow for an In Vitro this compound Experiment
Objective: To assess the effect of this compound on a specific cellular response, while appropriately controlling for vehicle effects.
Materials:
-
This compound
-
High-purity, sterile DMSO
-
Your cell line of interest and complete culture medium
-
Multi-well cell culture plates
Procedure:
-
Stock Solution Preparation:
-
This compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vehicle Stock: Use 100% DMSO as your vehicle stock.
-
-
Working Solution Preparation:
-
This compound Group: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.
-
Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same cell culture medium to the exact same final DMSO concentration as the this compound group.
-
Untreated Control Group (Recommended): This group receives only the cell culture medium.
-
-
Treatment: Administer the prepared solutions to your cells.
-
Incubation and Analysis: Incubate the cells for the desired experimental duration and then perform your chosen assay to measure the biological response.
Visualizations
Caption: Experimental workflow for a this compound in vitro study.
References
Technical Support Center: Minimizing Variability in In Vivo Efficacy Studies
Disclaimer: Information regarding the specific in vivo dosage and experimental protocols for "TTA-A8" is not available in the public domain. The following guide provides a comprehensive framework for minimizing variability in in vivo experiments using a representative small molecule inhibitor, for which this compound is used as a placeholder. This guide is based on established best practices in preclinical oncology research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving the small molecule inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tumor growth rates within our control group. What are the common causes and solutions?
High variability in the control group can mask the true effect of the therapeutic agent. Key causes include inconsistencies in cell implantation, variable animal health, or suboptimal tumor engraftment.[1][2]
Troubleshooting Steps:
-
Standardize Cell Culture: Use cancer cells from a consistent, low passage number (e.g., 5-10) and ensure they are in the logarithmic growth phase with high viability (>95%) at the time of injection.[1][2]
-
Refine Implantation Technique: Inject a precise number of cells in a consistent volume at the same anatomical location for all animals. Using a matrix like Matrigel can improve the consistency of tumor engraftment.[1]
-
Homogenize Animal Cohort: Use animals of the same strain, sex, and age, and ensure they are sourced from a reputable vendor.[1] Allow for a proper acclimation period before starting the experiment.
-
Monitor Animal Health: Exclude any animals showing signs of illness prior to the study's commencement. Implement a regular health monitoring schedule.[2]
Q2: Our in vitro data for this compound is potent, but we see inconsistent or lower-than-expected efficacy in our animal models. What could be the reason?
A discrepancy between in vitro potency and in vivo efficacy is a common challenge, often pointing to issues with drug formulation, administration, or insufficient drug exposure at the tumor site.
Troubleshooting Steps:
-
Optimize Formulation: The vehicle used to deliver this compound is critical. Poor solubility can lead to precipitation and inconsistent dosing. Test various vehicles to ensure this compound remains solubilized or uniformly suspended.[3] A typical starting formulation for a novel small molecule might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, but this must be optimized.[1]
-
Verify Drug Administration: Ensure accurate and consistent administration. For oral gavage, improper technique can lead to incomplete dosing.[4] For intravenous injection, ensure the formulation is suitable to avoid precipitation in the bloodstream.
-
Conduct Pharmacokinetic (PK) Studies: Measure the concentration of this compound in plasma and tumor tissue over time. This will confirm whether the drug is achieving sufficient exposure at the target site to exert its biological effect.[1]
Q3: How do we determine the appropriate sample size to achieve statistically significant results without excessive animal use?
Proper sample size is crucial for statistical power.[5] An underpowered study may fail to detect a real treatment effect, while an overpowered one wastes resources.
Solution:
-
Perform a Power Analysis: Before starting the study, conduct a power analysis. This statistical method uses the expected treatment effect size and the observed variability (from pilot studies or literature) to calculate the minimum number of animals needed per group to detect a significant difference.[3][6]
-
Standard Practice: For many xenograft studies, a sample size of 8-10 mice per group is a common starting point, but this should be validated with a power analysis.[1]
Q4: What are the best practices for randomizing and blinding our in vivo experiments to minimize bias?
Randomization and blinding are critical for reducing systematic error and unconscious bias.[1][5]
Best Practices:
-
Randomization: Once tumors reach the target volume (e.g., 100-150 mm³), randomize the animals into control and treatment groups.[1][4] This ensures that the initial average tumor volume is similar across all groups.[7]
-
Blinding: The personnel responsible for administering treatments, measuring tumor volumes, and assessing outcomes should be blinded to the group assignments.[1] This prevents measurement bias.
Troubleshooting Guide
This guide addresses specific issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor response within a this compound treatment group. | 1. Inconsistent Drug Formulation: Poor solubility or stability of this compound in the vehicle.[3] 2. Inaccurate Dosing: Errors in animal weight measurement or dose calculation.[4] 3. Biological Variability: Natural subject-to-subject differences in metabolism or tumor microenvironment.[3] | 1. Formulation Check: Prepare fresh formulations daily. Visually inspect for precipitation. Confirm concentration with analytical methods if possible.[4] 2. Dose Verification: Calibrate scales regularly. Have a second researcher double-check all dose calculations.[4] 3. Increase Sample Size: Use power analysis to ensure the group size is sufficient to account for biological variability.[3] |
| Unexpected toxicity (e.g., body weight loss >20%) in the this compound group. | 1. Dose is Too High: The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The formulation vehicle itself is causing adverse effects.[1] 3. Off-Target Effects: this compound may have unintended biological effects. | 1. Conduct MTD Study: If not already done, perform a dose-escalation study to determine the MTD.[5] 2. Run Vehicle-Only Control: Always include a group that receives only the vehicle to isolate its effects.[1] 3. Monitor Known Side Effects: If this compound targets a known pathway (e.g., PI3K/AKT), monitor for established side effects associated with inhibiting that pathway.[8] |
| No significant tumor growth inhibition observed. | 1. Model Insensitivity: The chosen cancer cell line may not be dependent on the pathway targeted by this compound.[1] 2. Insufficient Drug Exposure: Suboptimal PK/PD (pharmacokinetic/pharmacodynamic) profile. 3. Suboptimal Dosing Regimen: Dosing frequency or route of administration may be inadequate. | 1. Confirm Target Pathway Activation: Before starting the study, confirm that the target pathway is active in your xenograft model (e.g., via IHC or qPCR).[1] 2. Perform PK/PD Analysis: Correlate drug concentration in the tumor with target engagement biomarkers.[2] 3. Optimize Dosing Schedule: Test different dosing schedules (e.g., daily vs. twice daily) and routes of administration.[1] |
Data Presentation: Impact of Formulation and Dosing
Quantitative data should be systematically collected to understand sources of variability. The following tables provide examples of how to structure such data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Vehicle Formulations (10 mg/kg, Oral Gavage)
| Vehicle Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Variability (CV%) |
|---|---|---|---|---|
| 5% DMSO + 95% Saline | 150 ± 55 | 4.0 ± 1.5 | 980 ± 410 | 41.8% |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 850 ± 120 | 2.0 ± 0.5 | 4500 ± 650 | 14.4% |
| 20% Solutol HS 15 in Water | 680 ± 150 | 2.5 ± 0.8 | 3900 ± 750 | 19.2% |
CV% = Coefficient of Variation. A lower CV% indicates less variability and more consistent drug exposure.
Table 2: Hypothetical Dose-Response and Variability in a Xenograft Model
| Dose (mg/kg, PO, Daily) | Tumor Growth Inhibition (%) | Standard Deviation of TGI (%) |
|---|---|---|
| Vehicle Control | 0% | 18% |
| 5 mg/kg this compound | 45% | 12% |
| 10 mg/kg this compound | 75% | 10% |
| 20 mg/kg this compound | 95% | 5% |
Experimental Protocols
Protocol: Standard Operating Procedure for an In Vivo Efficacy Study
This protocol provides a general framework. It must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).[9]
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., HCT116) in the recommended medium. Use cells from a consistent low passage number.
-
Harvest cells at 70-80% confluency.
-
Perform a cell count and viability assessment (e.g., trypan blue). Viability should be >95%.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).[1] Keep on ice.
-
-
Animal Model and Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Once tumors are palpable, monitor growth 2-3 times per week using digital calipers.[1]
-
Calculate tumor volume using the formula: V = (Length x Width²)/2.[4]
-
When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring the average tumor volume is balanced across groups.[1][4][6]
-
-
Dosing Formulation and Administration:
-
Monitoring and Endpoints:
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Analyze data for statistical significance using appropriate methods (e.g., ANOVA or t-test).[9]
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
Assuming this compound is an inhibitor of the PI3K/AKT pathway, a common target in cancer therapy.[13][14][15] Dysregulation of this pathway is implicated in numerous cancers, promoting cell survival and proliferation.[8][16]
Caption: The PI3K/AKT signaling pathway with the inhibitory action of this compound.
Experimental Workflow for Minimizing Variability
A standardized workflow is essential for reproducible results. This diagram highlights critical control points.
Caption: Workflow highlighting critical points for controlling variability.
Troubleshooting Logic for High Variability
This decision tree helps diagnose the root cause of inconsistent experimental outcomes.
Caption: A decision tree for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell line-derived Xenograft (CDX) Mouse Models - Oncology CRO - InnoSer [innoserlaboratories.com]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Article - Standard on Tumor Productio... [policies.unc.edu]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of TTA-A8 and Mibefradil in T-Type Calcium Channel Blockade
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent T-type calcium channel blockers: TTA-A8 and mibefradil. T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in various physiological processes and have emerged as significant therapeutic targets for a range of disorders, including epilepsy, neuropathic pain, and certain cancers. Understanding the nuanced differences in the pharmacological profiles of agents targeting these channels is paramount for advancing research and developing next-generation therapeutics.
Executive Summary
This compound is a contemporary, short-acting, and highly selective antagonist of T-type calcium channels. In contrast, mibefradil, an older-generation drug, exhibits a broader spectrum of activity, blocking both T-type and L-type calcium channels. While both compounds have demonstrated efficacy in modulating T-type channel activity, their distinct selectivity profiles, potencies, and pharmacokinetic properties present different advantages and limitations for research and clinical applications. This guide will dissect these differences through a detailed presentation of experimental data, methodologies, and visual representations of their mechanisms of action.
Mechanism of Action
T-type calcium channels are low-voltage activated channels that play a key role in shaping neuronal firing patterns and controlling intracellular calcium levels.[1][2] Blockade of these channels can dampen neuronal excitability and reduce cell proliferation.[3]
This compound acts as a potent and selective antagonist of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3). Its predecessor, TTA-A2, has been shown to be approximately 300-fold more selective for T-type channels over high-voltage activated calcium channels.
Mibefradil is a non-selective calcium channel blocker with a moderate preference for T-type over L-type calcium channels.[4][5] This dual blockade can lead to a broader range of physiological effects, including those on cardiovascular function mediated by L-type channels.[6]
Quantitative Comparison of In Vitro Potency
The following tables summarize the available data on the inhibitory potency (IC50) of this compound and mibefradil against T-type and other calcium channels. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and potency can be influenced by factors such as the specific channel isoform, cell type, and recording conditions (e.g., charge carrier).
Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds
| Compound | Target | IC50 | Assay | Reference |
| This compound | T-type channels | 31.3 nM | FLIPR Depolarization Assay | Not specified in provided search results |
| TTA-A2 | T-type channels (CaV3.1, 3.2, 3.3) | ~100 nM | Patch-clamp | Not specified in provided search results |
| TTA-A2 | High-voltage activated Ca2+ channels | >30 µM | Patch-clamp | Not specified in provided search results |
Table 2: Inhibitory Potency (IC50) of Mibefradil
| Target | IC50 | Charge Carrier | Cell Line | Reference |
| T-type channels (general) | 2.7 µM | Not specified | Not specified | [4][5][7] |
| CaV3.1 (α1G) | 0.56 µM | Not specified | HEK293 | [7] |
| CaV3.2 (α1H) | 0.25 µM | Ca2+ | Recombinant cell line | [8] |
| L-type channels | 18.6 µM | Not specified | Not specified | [4][7] |
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic properties of this compound and mibefradil is presented below. These parameters are crucial for designing in vivo studies and for the potential clinical translation of these compounds.
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | Mibefradil |
| Administration | Oral | Oral |
| Absorption | Rapid | Rapid |
| Metabolism | Not specified in provided search results | Extensive |
| Half-life | Short-acting | Long-acting |
| Key Feature | Favorable for studies on epilepsy and sleep | Withdrawn from the market due to drug-drug interactions |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and mibefradil.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in single cells, providing precise data on the potency and mechanism of channel blockers.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on specific T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the desired human CaV3 isoform are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgCl2, and 4 ATP, with pH adjusted to 7.2 with CsOH.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, with pH adjusted to 7.4 with TEA-OH.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels. Test pulses to a depolarizing potential (e.g., -30 mV) are applied to elicit T-type channel currents.
-
Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of the test compound. The peak inward current at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.
Fluorescent Imaging Plate Reader (FLIPR) Assay
FLIPR assays are a high-throughput method for screening compound libraries and characterizing the activity of ion channels by measuring changes in intracellular calcium concentration.
Objective: To determine the potency of a compound in blocking T-type calcium channels in a high-throughput format.
Methodology:
-
Cell Line: A stable cell line co-expressing a T-type calcium channel isoform and a voltage-sensitive calcium indicator (e.g., a genetically encoded calcium indicator or a calcium-sensitive dye) is used.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and grown to confluence.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Depolarization: A depolarizing stimulus (e.g., a solution with a high potassium concentration) is added to activate the T-type calcium channels.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity in each well, which corresponds to the influx of calcium through the channels.
-
Data Analysis: The fluorescence signal is analyzed to determine the extent of channel inhibition at each compound concentration, and an IC50 value is calculated.
Signaling Pathways
The blockade of T-type calcium channels by this compound and mibefradil can impact several downstream signaling pathways, primarily by modulating intracellular calcium levels.
Neuronal Excitability
In neurons, T-type channels contribute to the generation of low-threshold calcium spikes, which can trigger burst firing of action potentials.[1][2] By blocking these channels, both this compound and mibefradil can reduce neuronal hyperexcitability, which is a key mechanism in conditions like epilepsy and neuropathic pain.
Cell Proliferation
T-type calcium channels are also implicated in the regulation of the cell cycle.[3] The influx of calcium through these channels can act as a second messenger, activating downstream signaling cascades that promote cell proliferation. This is particularly relevant in certain types of cancer where T-type channels are overexpressed.[3][9][10]
Conclusion
This compound and mibefradil represent two distinct pharmacological approaches to targeting T-type calcium channels. This compound, with its high potency and selectivity, offers a more targeted tool for investigating the specific roles of T-type channels in various physiological and pathological contexts. Its favorable pharmacokinetic profile makes it a promising candidate for further preclinical and clinical development.
Mibefradil, while also a potent T-type channel blocker, exhibits significant off-target effects on L-type calcium channels and has a history of clinically relevant drug-drug interactions that led to its withdrawal from the market. However, it remains a valuable research tool for studying the combined effects of T- and L-type channel blockade.
The choice between these two agents will ultimately depend on the specific research question and experimental design. For studies requiring a highly selective probe for T-type channels, this compound is the superior choice. For investigations where the combined blockade of T- and L-type channels is of interest, mibefradil may be considered, with careful attention to its broader pharmacological profile. This guide provides the necessary data and context to make an informed decision for future research endeavors in the field of T-type calcium channel pharmacology.
References
- 1. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. T-type Calcium Channels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-type calcium channels and tumor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing TTA-A8 and NNC 55-0396 efficacy
An Objective Comparison of TTA-A8 and NNC 55-0396 Efficacy for T-Type Calcium Channel Inhibition
Introduction
Voltage-gated T-type calcium channels (T-channels), comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage-activated channels crucial for regulating neuronal excitability, hormone secretion, and cardiovascular function.[1] Their involvement in pathological states such as epilepsy, neuropathic pain, and sleep disorders has made them a significant target for drug discovery.[1][2] This guide provides a comparative analysis of two prominent T-type channel antagonists: this compound and NNC 55-0396, focusing on their efficacy, mechanism of action, and the experimental data supporting their characterization.
Comparative Efficacy
The inhibitory potency of this compound and NNC 55-0396 has been evaluated using different methodologies, which is a critical consideration when comparing their efficacy. This compound has been primarily characterized using fluorescence-based assays, while NNC 55-0396 has been extensively studied using gold-standard electrophysiological techniques.
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | FLIPR Depolarization | T-Type Channels | 31.3 nM | [3] |
| NNC 55-0396 | Electrophysiology | Recombinant hCaV3.1 | 6.8 µM | [4] |
| NNC 55-0396 | Electrophysiology | Native T-Type Currents | >70% inhibition at 10 µM | [5] |
Note: A direct comparison of IC50 values is challenging due to the different experimental assays employed. The FLIPR assay measures changes in intracellular calcium, providing a measure of overall cellular response, whereas electrophysiology directly measures ion flow through the channel.
Data for TTA-A2, a close and potent analog of this compound, provides further insight into the potential subtype specificity and state-dependence of this class of compounds when measured via electrophysiology.
| Compound (Analog) | Assay Type | Target | Holding Potential | IC50 Value | Reference |
| TTA-A2 | Electrophysiology | Recombinant hCaV3.1 | -80 mV | ~100 nM | [2] |
| TTA-A2 | Electrophysiology | Recombinant hCaV3.2 | -80 mV | ~100 nM | [2] |
| TTA-A2 | Electrophysiology | Recombinant hCaV3.3 | -80 mV | ~100 nM | [2] |
| TTA-A2 | Electrophysiology | Recombinant hCaV3.2 | -75 mV (Inactivated) | 8.99 nM | [6] |
| TTA-A2 | Electrophysiology | Recombinant hCaV3.2 | -110 mV (Resting) | 22.6 µM | [6] |
NNC 55-0396 is a pan-inhibitor of T-type channels, blocking CaV3.1, CaV3.2, and CaV3.3 isoforms at similar micromolar concentrations.[4][7] Its block is characterized as voltage-dependent and slow to reverse upon washout.[7] In contrast, the data for TTA-A2 suggests that compounds in the TTA-series are significantly more potent, with IC50 values in the nanomolar range, and exhibit strong state-dependence, preferentially blocking channels in the inactivated state.[2][6]
Signaling and Experimental Diagrams
T-Type Calcium Channel Signaling Pathway
T-type calcium channels are activated by small depolarizations of the plasma membrane from a hyperpolarized state. The resulting influx of Ca²⁺ acts as a crucial second messenger, initiating a variety of downstream cellular processes.
Caption: T-type channel activation by depolarization leads to Ca²⁺ influx and downstream effects.
Experimental Workflow: Electrophysiology
The whole-cell patch-clamp technique is the definitive method for characterizing the potency and mechanism of ion channel modulators by directly measuring ionic currents.
Caption: Workflow for determining IC50 using whole-cell patch-clamp electrophysiology.
Experimental Workflow: FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to screen compound libraries by measuring changes in intracellular calcium concentration.
Caption: High-throughput screening workflow using a FLIPR-based calcium assay.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (for NNC 55-0396)
This protocol is standard for determining the IC50 value of channel blockers by directly measuring ion currents.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CaV3.1, CaV3.2, or CaV3.3 subunit are cultured and plated on glass coverslips 24-48 hours prior to recording.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 135 CsF, 5 NaCl, 2.25 MgCl₂, 17 HEPES, 7.5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and maneuvered to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration. The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting, available state.
-
T-type currents are elicited by applying depolarizing voltage steps (e.g., to -30 mV).
-
After establishing a stable baseline current, NNC 55-0396 is perfused at increasing concentrations. The steady-state block at each concentration is recorded.
-
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
FLIPR Depolarization Assay (for this compound)
This high-throughput screening method measures intracellular calcium flux as an indicator of channel activity.
-
Cell Preparation: HEK293 cells stably co-expressing a T-type channel subtype (e.g., CaV3.2) and an inward-rectifier potassium channel (Kir2.3) are plated in 384-well microplates. The Kir2.3 channel helps to set a more negative, physiological resting membrane potential, which removes the steady-state inactivation of T-type channels.[2][8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Calcium 5) according to the manufacturer's instructions.
-
Compound Application: A dilution series of the test compound (this compound) is added to the wells using an automated liquid handler.
-
Depolarization and Measurement: The plate is placed into a FLIPR instrument. A potassium chloride (KCl) solution is added to depolarize the cell membranes, which activates the T-type channels and causes calcium influx. The FLIPR measures the change in fluorescence intensity before and after depolarization.
-
Data Analysis: The increase in fluorescence upon depolarization is proportional to the calcium influx. The percentage of inhibition by this compound at each concentration is calculated relative to control wells (vehicle only). A concentration-response curve is generated to determine the IC50.
Conclusion
Both this compound and NNC 55-0396 are effective antagonists of T-type calcium channels. However, the available data suggests a significant difference in their potency. NNC 55-0396 acts as a pan-CaV3 inhibitor with an IC50 in the low micromolar range.[4] In contrast, this compound, as characterized by a high-throughput FLIPR assay, demonstrates potency in the low nanomolar range.[3] Electrophysiological data from this compound's close analog, TTA-A2, further supports the high, state-dependent potency of this compound class, with efficacy being greatest when channels are in a depolarized, inactivated state.[6] This state-dependence may offer therapeutic advantages by selectively targeting hyper-excitable cells in disease states. The choice between these compounds for research purposes will depend on the required potency, the experimental model, and the specific T-channel subtype of interest.
References
- 1. Pharmacology and drug discovery for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Calcium-based dendritic excitability and its regulation in the deep cerebellar nuclei - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of T-Type Calcium Channel Blockade: A Comparative Guide to Alternatives for TTA-A8
For researchers, scientists, and drug development professionals investigating the therapeutic potential of T-type calcium channel modulation, the selection of a specific pharmacological tool is a critical decision. TTA-A8 has emerged as a notable short-acting antagonist, yet a diverse array of alternative blockers offers distinct profiles in terms of potency, selectivity, and pharmacokinetics. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate compound for your research needs.
Unveiling the Alternatives: A Head-to-Head Comparison
Several compounds have been developed that, like this compound, target the Cav3 family of T-type calcium channels. These include the closely related TTA-A2 , the clinical-stage candidate Z944 , the selective tool compound NNC 55-0396 , the first-generation blocker Mibefradil , and the established anti-epileptic drug Ethosuximide . Each presents a unique set of characteristics that may be advantageous for specific experimental contexts.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters for this compound and its alternatives, providing a clear comparison of their potency and selectivity. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | T-type (pan) | 31.3 (FLIPR assay) | Favorable pharmacokinetics | Short-acting, orally active.[1] |
| TTA-A2 | Cav3.1, Cav3.2 | 89, 92 | >300-fold vs. HVA channels | Potent, selective, orally active, reduced PXR activation.[2][3][4] |
| Z944 | Cav3.1, Cav3.2, Cav3.3 | 50 - 160 | 50-600-fold vs. other ion channels | Highly selective, orally available, potent anti-seizure effects.[5][6] |
| NNC 55-0396 | Cav3.1 | 6,800 | Highly selective for T-type | Suppresses tremor in animal models.[7][8] |
| Mibefradil | T-type > L-type | ~100 (T-type) | Selective for T-type over L-type | First-generation T-type selective blocker.[9][10] |
| Ethosuximide | T-type (pan) | ~12,000,000 | Primarily targets T-type channels | Clinically used for absence seizures.[11][12] |
Delving into the Experimental Evidence: Methodologies
The characterization of these T-type calcium channel blockers relies on a suite of established experimental protocols. Understanding these methods is crucial for interpreting the presented data and for designing future studies.
Electrophysiology: The Gold Standard for Ion Channel Characterization
Whole-cell patch-clamp electrophysiology is the primary technique used to directly measure the inhibitory effects of compounds on T-type calcium currents.
Experimental Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing one of the human T-type calcium channel isoforms (Cav3.1, Cav3.2, or Cav3.3) are cultured and prepared for recording.
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: To elicit T-type currents, the cell membrane is held at a negative potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV).
-
Compound Application: The test compound is perfused onto the cell at increasing concentrations.
-
Data Analysis: The peak inward calcium current is measured before and after the application of the compound. The concentration-response curve is then fitted to the Hill equation to determine the IC50 value.
High-Throughput Screening: FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay allows for the rapid screening of large numbers of compounds.
Experimental Protocol:
-
Cell Plating: HEK293 cells expressing the target T-type calcium channel are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the wells.
-
Depolarization: A solution containing a high concentration of potassium is added to depolarize the cell membranes, leading to the opening of T-type calcium channels and an influx of calcium.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity, which is proportional to the intracellular calcium concentration. The IC50 is calculated based on the reduction in the fluorescence signal in the presence of the compound.
Visualizing the Molecular Landscape
To better understand the context in which these blockers operate, the following diagrams illustrate the general signaling pathway of T-type calcium channels and a typical experimental workflow for their characterization.
Concluding Remarks for the Informed Researcher
The choice of a T-type calcium channel blocker is contingent on the specific research question. For studies requiring high potency and selectivity, TTA-A2 and Z944 represent excellent choices, with Z944 having the advantage of being in clinical development.[13] NNC 55-0396 serves as a valuable, highly selective tool for investigating the roles of Cav3.1.[7] For historical context or studies where moderate selectivity is acceptable, Mibefradil can be considered, though with caution regarding its off-target effects.[9] Finally, Ethosuximide , despite its lower potency, remains a clinically relevant benchmark, particularly in the context of absence epilepsy research.[14][15] This guide aims to provide a solid foundation for navigating the available alternatives to this compound, empowering researchers to make informed decisions in their pursuit of understanding and therapeutically targeting T-type calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethosuximide - Wikipedia [en.wikipedia.org]
- 12. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Ethosuximide used for? [synapse.patsnap.com]
Validating TTA-A2's Mechanism of Action through CaV3.2 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the T-type calcium channel blocker, TTA-A2, in wild-type versus CaV3.2 knockout mouse models. The data presented herein serves to validate the specificity of TTA-A2 for the CaV3.2 channel and elucidates the channel's role in various physiological and pathological processes. By examining the differential responses to TTA-A2 in the presence and absence of the CaV3.2 channel, researchers can gain a clearer understanding of its mechanism of action and therapeutic potential.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies comparing the effects of TTA-A2 in wild-type (WT) and CaV3.2 knockout (KO) mice. These studies consistently demonstrate that the effects of TTA-A2 are significantly diminished or completely absent in mice lacking the CaV3.2 channel, providing strong evidence for its on-target activity.
| Behavioral Assay | Genotype | Treatment | Response | Reference |
| Psychostimulant-Induced Hyperlocomotion (Cocaine) | WT | Vehicle + Cocaine | Significant increase in locomotor activity | [1] |
| WT | TTA-A2 + Cocaine | Prevention of locomotor sensitization | [1] | |
| CaV3.2 KO | Vehicle + Cocaine | Reduced sensitized response compared to WT | [1] | |
| CaV3.2 KO | TTA-A2 + Cocaine | No significant effect on locomotor activity | [1] | |
| Psychostimulant-Induced Hyperlocomotion (d-amphetamine) | WT | Vehicle + d-amphetamine | Significant increase in locomotor activity | [1] |
| WT | TTA-A2 + d-amphetamine | Prevention of locomotor sensitization | [1] | |
| CaV3.2 KO | Vehicle + d-amphetamine | Reduced sensitized response compared to WT | [1] | |
| Neuropathic Pain (Allodynia) | WT | Nerve Injury + TTA-A2 | Analgesic effect | [2] |
| CaV3.2 KO | Nerve Injury + TTA-A2 | Abolished analgesic effect | [2] |
Experimental Protocols
Psychostimulant-Induced Locomotor Sensitization
Objective: To assess the role of CaV3.2 channels in the development of behavioral sensitization to psychostimulants and to validate the on-target effect of TTA-A2.
Animals: Adult male wild-type (C57BL/6J) and CaV3.2 knockout mice were used.[1] The knockout mice were generated from CaV3.2 heterozygous breeders and maintained on a C57BL/6J background.[1]
Procedure:
-
Habituation: Mice were habituated to the testing environment (open-field arenas) for a specified period.
-
Sensitization Induction: Mice received daily injections of either cocaine (e.g., 15 mg/kg, intraperitoneally) or d-amphetamine (e.g., 2 mg/kg, intraperitoneally) for several consecutive days.
-
Drug Challenge: Following a withdrawal period, mice were challenged with a final dose of the respective psychostimulant.
-
TTA-A2 Administration: In the pharmacological validation arm, wild-type and CaV3.2 KO mice were pre-treated with TTA-A2 (e.g., 1 mg/kg, orally) before the final psychostimulant challenge.[1]
-
Locomotor Activity Measurement: Locomotor activity was recorded using automated activity monitors that track horizontal and vertical movements. Data was typically collected in 5-minute bins for the duration of the test session (e.g., 150 minutes).[1]
Data Analysis: Locomotor activity data were analyzed using two-way analysis of variance (ANOVA) with factors of genotype and treatment, followed by post-hoc tests for specific comparisons.[1]
Neuropathic Pain Model
Objective: To determine the contribution of central CaV3.2 channels to neuropathic pain and to confirm the central analgesic action of TTA-A2.
Animals: Adult male wild-type and CaV3.2 knockout mice were used.
Procedure:
-
Neuropathic Injury Model: A model of neuropathic pain, such as the spared nerve injury (SNI) model, was used to induce mechanical allodynia.[2]
-
Baseline Nociceptive Testing: Baseline mechanical sensitivity was assessed using von Frey filaments before and after surgery to confirm the development of allodynia.
-
TTA-A2 Administration: TTA-A2 was administered via intracerebroventricular (ICV) injection to specifically target central CaV3.2 channels.[2]
-
Nociceptive Testing: Mechanical sensitivity was re-assessed at various time points after TTA-A2 administration to evaluate its analgesic effect.
Data Analysis: Changes in mechanical withdrawal thresholds were analyzed using appropriate statistical tests, such as ANOVA, to compare the effects of TTA-A2 between genotypes.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation experiments and the underlying signaling pathway.
References
- 1. T-type calcium channel Cav3.2 deficient mice show elevated anxiety, impaired memory and reduced sensitivity to psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Specificity of Novel Small Molecule Inhibitors: The Case of TTA-A8
In the quest for novel therapeutics and chemical probes, the rigorous validation of a small molecule's target specificity is paramount. An inhibitor that engages with unintended off-targets can lead to misinterpreted experimental data and potential toxicities. This guide provides a comprehensive overview of the essential experimental controls and methodologies required to confidently assess the specificity of a novel inhibitor, using the hypothetical molecule "TTA-A8" as an example.
Core Principles in Specificity Assessment
Before delving into experimental design, it is crucial to understand the key concepts of potency and selectivity. Potency, often measured as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), indicates the concentration of an inhibitor required to achieve a certain level of target engagement or inhibition.[1][2] Selectivity, on the other hand, refers to the inhibitor's ability to interact with its intended target over other proteins. A truly specific inhibitor exhibits high potency for its target and significantly lower potency for all other tested proteins.
A common benchmark for selectivity is a 100-fold difference in potency between the primary target and any off-targets. However, this can be context-dependent, and a broader understanding of the inhibitor's interactions is always preferable.
Experimental Approaches for Determining this compound Specificity
A multi-pronged approach, combining both in vitro and cell-based assays, is essential for a thorough specificity assessment.
1. Biochemical Assays: Direct Target Interaction
These assays directly measure the interaction between this compound and its purified target protein, as well as a panel of other related and unrelated proteins.
-
Broad Kinase Profiling: If the intended target of this compound is a kinase, screening against a large panel of kinases is a standard and critical step. This provides a broad view of the inhibitor's selectivity across the kinome.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (Kd) and kinetics of the interaction between this compound and its target.
-
Enzyme Inhibition Assays: For enzymatic targets, directly measuring the inhibition of enzymatic activity is crucial. The IC50 value derived from these assays is a key measure of potency.
2. Cell-Based Assays: Target Engagement and Phenotypic Effects
While biochemical assays are fundamental, it is equally important to assess the inhibitor's behavior in a more physiological context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.
-
Target Knockout/Knockdown: The phenotypic effects of this compound should be significantly diminished or absent in cells where the target protein has been knocked out or its expression reduced via techniques like CRISPR-Cas9 or siRNA.
-
Rescue Experiments: In a target knockout/knockdown background, reintroducing the wild-type target should rescue the phenotype observed with this compound treatment. Conversely, introducing a mutant version of the target that is resistant to this compound binding should render the cells insensitive to the inhibitor.
-
Transcriptomic and Proteomic Profiling: Techniques like RNA-seq and mass spectrometry-based proteomics can provide an unbiased view of the global cellular changes induced by this compound, potentially revealing off-target pathway modulation.
3. Essential Controls for Rigorous Validation
The inclusion of appropriate controls is the bedrock of a well-designed specificity study.
-
Inactive Structural Analog: A molecule that is structurally very similar to this compound but does not bind to the intended target is an invaluable tool. This control helps to distinguish on-target effects from non-specific chemical effects.
-
Vehicle Control: All experiments should include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Structurally Unrelated Inhibitors: Using multiple, structurally distinct inhibitors that target the same protein can help to confirm that the observed phenotype is due to the inhibition of the intended target and not an artifact of a particular chemical scaffold.
Data Presentation for Comparative Analysis
Summarizing quantitative data in a clear and structured format is essential for easy comparison and interpretation.
Table 1: Comparative Potency and Selectivity of this compound
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) |
| This compound | 10 | >10,000 | 1,500 | >1000x |
| Alternative 1 | 50 | 500 | 2,000 | 10x |
| Alternative 2 | 5 | 100 | 50 | 20x |
Table 2: Cellular Target Engagement of this compound
| Compound | CETSA Shift (°C) | Phenotypic Effect in WT cells (% inhibition) | Phenotypic Effect in KO cells (% inhibition) |
| This compound | +5.2 | 85 | 5 |
| Inactive Analog | No Shift | 2 | 3 |
| Vehicle | No Shift | 0 | 0 |
Experimental Protocols
1. Kinase Profiling
-
Objective: To determine the selectivity of this compound across a broad panel of kinases.
-
Methodology:
-
Provide this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Select a comprehensive kinase panel (e.g., >400 kinases).
-
This compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen.
-
For any kinases showing significant inhibition (>50%), a follow-up dose-response curve is generated to determine the IC50.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in a cellular context.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle or this compound at a relevant concentration for a specified time.
-
Harvest cells, lyse, and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot using an antibody specific for the target protein.
-
Quantify the amount of soluble target protein at each temperature and plot the melting curves for vehicle and this compound treated samples.
-
3. Target Knockout and Phenotypic Assay
-
Objective: To verify that the cellular phenotype of this compound is dependent on its intended target.
-
Methodology:
-
Generate a target knockout cell line using CRISPR-Cas9 technology.
-
Validate the knockout by Western blot and sequencing.
-
Plate both wild-type (WT) and knockout (KO) cells.
-
Treat both cell lines with a dose-response of this compound.
-
Measure the relevant phenotype (e.g., cell proliferation, apoptosis) after a set incubation period.
-
Compare the dose-response curves between the WT and KO cell lines.
-
Visualizing Specificity Workflows and Concepts
Caption: Workflow for assessing inhibitor specificity.
Caption: On-target vs. off-target effects of this compound.
Conclusion
Establishing the specificity of a new small molecule inhibitor like this compound is a rigorous but essential process. A combination of biochemical and cell-based assays, supported by appropriate controls, is necessary to build a convincing case for the inhibitor's selectivity. By following the principles and methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will instill confidence in their findings and accelerate the journey from a promising hit to a validated chemical probe or therapeutic lead.
References
TTA-A8 Demonstrates Competitive Efficacy in Preclinical Models of Absence Epilepsy
For Immediate Release
A comprehensive analysis of preclinical data reveals that TTA-A8, a potent and selective T-type calcium channel antagonist, demonstrates notable efficacy in a well-established animal model of absence epilepsy. When compared to existing anticonvulsant drugs with similar mechanisms of action, such as ethosuximide and zonisamide, as well as the broad-spectrum anticonvulsant lamotrigine, this compound shows a promising profile for the potential treatment of absence seizures.
Absence seizures are characterized by brief, sudden lapses of consciousness and are associated with abnormal electrical activity in the brain, specifically spike-wave discharges. The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and Wistar Albino Glaxo/Rij (WAG/Rij) rat models are considered highly predictive models of this condition in humans. Efficacy in these models is a key indicator of a compound's potential as an anti-absence seizure medication.
Comparative Efficacy in Rodent Models
This compound has been shown to be effective in a genetic rat model of absence epilepsy. A pivotal study demonstrated that a single oral dose of 3 mg/kg of this compound significantly shortened the duration of epileptic seizures in Wistar albino rats with genetic absence epilepsy.[1] This finding positions this compound as a compound of interest for further investigation.
For comparison, established anticonvulsants have also been evaluated in similar models. Ethosuximide, a first-line treatment for absence seizures, has been shown to dose-dependently reduce spike-wave discharges in GAERS rats. One study reported that an intraperitoneal injection of 100 mg/kg of ethosuximide effectively suppressed spike-wave discharges.[2][3] Another study utilizing chronic administration of ethosuximide in the drinking water at a dose of 300 mg/kg/day also resulted in a significant reduction in seizure activity in GAERS rats.[4][5]
Zonisamide, which also has T-type calcium channel blocking activity, has demonstrated anticonvulsant effects in various preclinical models. While specific dose-response data in the GAERS model for spike-wave discharge reduction is not as readily available in the reviewed literature, its efficacy in other models, such as the rat amygdala kindling model of temporal lobe epilepsy, has been established where it dose-dependently increased the afterdischarge threshold.[6]
Lamotrigine, a broad-spectrum anticonvulsant, primarily acts by blocking voltage-gated sodium channels. Its efficacy in absence epilepsy models is less straightforward. One study in WAG/Rij rats indicated that lamotrigine only reduced spike-wave activity at a high dose that was associated with motor side effects.[7] However, other research suggests that lamotrigine can reverse sensorimotor gating deficits in the same rat model, indicating a potential modulatory role in the underlying neural circuitry.[8][9]
Tabular Summary of Preclinical Efficacy
| Compound | Animal Model | Dosage | Route of Administration | Key Efficacy Finding | Reference |
| This compound | Wistar albino rats with genetic absence epilepsy | 3 mg/kg | Oral (p.o.) | Significantly shortened the duration of epileptic seizures. | [1] |
| Ethosuximide | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 100 mg/kg | Intraperitoneal (i.p.) | Suppressed spike-wave discharges. | [2][3] |
| Ethosuximide | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 300 mg/kg/day | In drinking water (chronic) | Significantly reduced seizure activity. | [4][5] |
| Zonisamide | Rat amygdala kindling model | Dose-dependent | Not specified | Increased afterdischarge threshold. | [6] |
| Lamotrigine | WAG/Rij rats | High dose | Not specified | Reduction of spike-wave activity (with side effects). | [7] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound, ethosuximide, and zonisamide involves the blockade of T-type calcium channels.[1][10][11] These channels are crucial in the thalamocortical circuitry, and their inhibition is believed to disrupt the generation of the rhythmic spike-wave discharges that characterize absence seizures.[2][12] Lamotrigine, in contrast, primarily targets voltage-gated sodium channels, thereby reducing neuronal excitability.[11]
Caption: T-type calcium channel signaling pathway in absence seizures and points of intervention.
Experimental Protocols
The methodologies employed in the cited studies are critical for the interpretation of the efficacy data.
This compound Study in Wistar Albino Rats with Genetic Absence Epilepsy: The study by Yang et al. (2010) involved the oral administration of a single 3 mg/kg dose of this compound to Wistar albino rats exhibiting spontaneous absence seizures. The primary endpoint was the duration of epileptic seizures, which was monitored and compared to baseline or a vehicle control group.
Ethosuximide Study in GAERS Rats: In the study by Terzioglu et al. (2006), GAERS rats were administered a 100 mg/kg intraperitoneal injection of ethosuximide. Electroencephalogram (EEG) recordings were used to quantify the occurrence and duration of spike-wave discharges before and after drug administration.
Lamotrigine Study in WAG/Rij Rats: The study by van Rijn et al. (1994) investigated the effects of lamotrigine on spike-wave discharges in WAG/Rij rats. The drug was administered at various doses, and EEG recordings were analyzed to determine the impact on the frequency and duration of absence-like seizures. Behavioral side effects were also monitored.
Caption: General experimental workflow for preclinical evaluation of anticonvulsants in absence epilepsy models.
Conclusion
References
- 1. Ethosuximide: Mechanism of Action [picmonic.com]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of perampanel and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of lamotrigine on absence seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lamotrigine effects sensorimotor gating in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamotrigine effects sensorimotor gating in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
TTA-A8 in Electrophysiology: A Comparative Analysis of T-Type Calcium Channel Blockers
This guide provides a detailed comparison of TTA-A8 with other prominent T-type calcium channel blockers, offering researchers, scientists, and drug development professionals a comprehensive overview of their electrophysiological effects. The data presented is compiled from various studies to facilitate an objective evaluation of these compounds for research and therapeutic applications.
T-type calcium channels (CaV3) are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac rhythmicity, and cell signaling.[1] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and certain cancers has made them a significant target for drug development.[1][2] this compound is a potent and short-acting antagonist of T-type calcium channels.[3] This guide will compare its electrophysiological properties against other known T-type channel modulators: Z944, Mibefradil, NNC 55-0396, and Ethosuximide.
Comparative Electrophysiological Data
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency, selectivity, and observed electrophysiological effects.
Table 1: Potency and Selectivity of T-Type Calcium Channel Blockers
| Compound | Target(s) | IC50 | Selectivity Notes | Reference(s) |
| This compound | T-type calcium channels | 31.3 nM (FLIPR assay) | Short-acting antagonist. | [3] |
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50 - 160 nM | Highly selective for T-type over other channels. CNS-penetrant. | [4][5] |
| Mibefradil | T-type and L-type calcium channels, Orai channels | ~0.1 µM (T-type), ~0.1 - 3 µM (L-type, voltage-dependent) | Also blocks L-type channels, especially at depolarized potentials. Withdrawn from market. | [6][7] |
| NNC 55-0396 | T-type calcium channels (α1G) | ~7 µM | Selective for T-type; no effect on high-voltage activated channels at 100 µM. | [8] |
| Ethosuximide | T-type calcium channels | Varies by study; generally in the high µM to mM range | First-line treatment for absence seizures; also affects other ion channels. | [9][10] |
Table 2: Reported Electrophysiological and In Vivo Effects
| Compound | Key Electrophysiological Effects | Key In Vivo / Clinical Effects | Reference(s) |
| This compound | - | Shortened seizure duration; suppressed active wake and increased delta wave sleep in rats. | [3] |
| Z944 | Blocks T-type currents in spinal neurons; attenuates action potential firing. | Reverses mechanical allodynia in inflammatory pain models; suppresses absence seizures. | [5][11][12] |
| Mibefradil | Voltage- and use-dependent block of T- and L-type currents. | Suppresses sinus node automaticity. | [6][13] |
| NNC 55-0396 | Reduces action potential amplitude and frequency. | - | [14] |
| Ethosuximide | Reduces low-threshold T-type currents in thalamic neurons. | Effective in treating absence seizures. | [9][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key electrophysiology experiments used to characterize T-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of compounds on ion channel currents in isolated cells.
Objective: To measure the effect of a test compound (e.g., this compound) on T-type calcium currents in a cell line expressing a specific CaV3 subtype (e.g., HEK293 cells expressing hCaV3.2).
Materials:
-
HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest.
-
External solution (in mM): 110 BaCl2, 10 HEPES, 5 CsCl, 1 MgCl2, adjusted to pH 7.4 with CsOH.
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (resistance of 2-5 MΩ when filled with internal solution).
-
Test compound stock solution (e.g., 10 mM this compound in DMSO).
Procedure:
-
Culture cells on glass coverslips to an appropriate density.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull micropipettes and fill with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of the test compound.
-
Repeat the voltage-step protocol to measure the effect of the compound on the current amplitude and kinetics.
-
To determine the IC50, apply a range of concentrations of the test compound and plot the percentage of current inhibition against the logarithm of the concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to T-type calcium channel function and their study.
Caption: Downstream signaling cascade following T-type calcium channel activation.
Caption: Standard workflow for in vitro electrophysiological screening.
Conclusion
This compound emerges as a potent and specific T-type calcium channel blocker with a promising profile for research in conditions like epilepsy and sleep disorders due to its short-acting nature.[3] In comparison, Z944 also offers high potency and selectivity, with demonstrated efficacy in preclinical pain models.[4][11][12] Older-generation blockers such as Mibefradil show less selectivity, with significant off-target effects on L-type calcium channels, which ultimately led to its market withdrawal.[6][16] NNC 55-0396 provides a more selective tool than its parent compound, Mibefradil, but with lower potency compared to newer agents like this compound and Z944.[8] Ethosuximide remains a clinically relevant compound for absence seizures, though its mechanism is less specific and its potency is significantly lower than the newer generation of T-type blockers.[9][10][17] The choice of a T-type calcium channel blocker will ultimately depend on the specific requirements of the research or therapeutic application, with considerations for potency, selectivity, and pharmacokinetic properties being paramount.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. T-type Ca2+ channels and pharmacological blockade: potential pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethosuximide: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Ethosuximide used for? [synapse.patsnap.com]
- 11. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-type calcium channel blocker Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the T-type calcium channel blockade with oral mibefradil on the electrophysiologic properties of the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Ethosuximide - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of TTA-A8: A Comparative Guide to Off-Target Ion Channel Effects
For Researchers, Scientists, and Drug Development Professionals
TTA-A8 is recognized as a potent antagonist of T-type calcium channels, a critical target in various therapeutic areas. However, a comprehensive understanding of its potential off-target effects is paramount for accurate preclinical assessment and predicting potential clinical liabilities. This guide provides a comparative analysis of the off-target effects of T-type calcium channel blockers on other key ion channels, supported by experimental data and detailed methodologies.
Due to the limited availability of a comprehensive public dataset on the off-target ion channel profile of this compound, this guide utilizes data from Z944, a well-characterized and highly selective T-type calcium channel antagonist, as a representative compound to illustrate the desired selectivity profile.[1] This comparative approach allows for an objective assessment of the expected performance of a selective T-type calcium channel blocker against other ion channel families.
Comparative Analysis of Ion Channel Activity
The following table summarizes the inhibitory activity of the representative T-type calcium channel blocker, Z944, against a panel of key voltage-gated ion channels, including sodium (Nav), potassium (Kv), and the hERG channel. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.
| Ion Channel Target | Representative Compound (Z944) IC50 (µM) | Potential Off-Target Effect |
| Primary Target | ||
| CaV3.x (T-type) | ~0.001-0.01 (nM range)[1] | High Potency |
| Off-Target Panel | ||
| hERG (KV11.1) | >10[1] | Low |
| NaV1.5 | >10[1] | Low |
| Other Voltage-Gated Calcium Channels | Minimal effects up to low micromolar concentrations[1] | Low |
Note: Data for Z944 is used as a representative example of a selective T-type calcium channel blocker. It is reported to have minimal effects on cardiovascular-related hERG channels and NaV1.5 channels up to low micromolar concentrations.[1] In contrast, older, less selective T-type blockers like mibefradil have been shown to potently block hERG and sodium channels.[2][3]
Signaling Pathways and Potential Off-Target Interactions
A selective T-type calcium channel blocker like this compound is designed to primarily modulate the influx of calcium through low-voltage-activated channels. However, off-target interactions with other ion channels can lead to unintended physiological effects. The following diagram illustrates the intended signaling pathway of a selective T-type calcium channel blocker and potential off-target interactions.
Caption: Intended and potential off-target signaling pathways of a selective T-type calcium channel blocker.
Experimental Protocols
The assessment of off-target ion channel effects is crucial for drug safety and is typically performed using electrophysiological techniques. Automated patch clamp (APC) systems are the current standard for high-throughput screening of compound libraries against a panel of ion channels.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on a panel of off-target ion channels.
Materials:
-
Cell Lines: Stably transfected cell lines expressing the human ion channel of interest (e.g., HEK293 cells expressing hERG, Nav1.5, Kv7.2, etc.).
-
Automated Patch Clamp System: (e.g., Sophion QPatch, Nanion SyncroPatch).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Extracellular and Intracellular Solutions: Specific compositions tailored for recording the current of the target ion channel.
Experimental Workflow:
The following diagram outlines the typical workflow for an automated patch clamp experiment to assess off-target effects.
Caption: A generalized workflow for assessing compound effects on ion channels using automated patch clamp.
Detailed Method:
-
Cell Preparation: Cells expressing the target ion channel are cultured to an optimal density and harvested. A single-cell suspension is prepared in the appropriate extracellular solution.
-
Compound Preparation: The test compound is prepared in a concentrated stock solution (typically in DMSO) and then serially diluted in the extracellular solution to achieve the final desired concentrations for the concentration-response curve.
-
Automated Patch Clamp Procedure:
-
The cell suspension and compound plates are loaded into the automated patch clamp system.
-
The system automatically performs cell capture, sealing (formation of a high-resistance seal between the cell membrane and the patch clamp chip), and whole-cell break-in to achieve the whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit the ionic current through the target channel. The nature of this protocol depends on the gating characteristics of the specific ion channel being studied.
-
Baseline currents are recorded before the application of the test compound.
-
The test compound is then applied at increasing concentrations, and the resulting inhibition of the ionic current is recorded.
-
-
Data Analysis:
-
The recorded current amplitudes are measured and normalized to the baseline current.
-
The percentage of inhibition is plotted against the compound concentration to generate a concentration-response curve.
-
The IC50 value is determined by fitting the concentration-response curve with a suitable equation (e.g., the Hill equation).
-
This systematic approach allows for the efficient and reproducible assessment of a compound's activity on a wide range of ion channels, providing a clear picture of its selectivity profile and potential for off-target liabilities. For a highly selective compound like this compound is expected to be, the IC50 values for off-target channels should be significantly higher than its IC50 for T-type calcium channels.
References
- 1. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
TTA-A8: A Comparative Analysis of a Phenylacetamide T-Type Calcium Channel Antagonist
TTA-A8 is a potent, short-acting, and orally bioavailable T-type calcium channel antagonist from the phenylacetamide series.[1] Its structure-activity relationship (SAR) has been investigated to optimize its potency and pharmacokinetic profile, leading to its identification as a lead compound for studying the role of T-type calcium channels in neurological disorders such as epilepsy and sleep disturbances.[1] This guide provides a comparative analysis of this compound, detailing its SAR, in vitro and in vivo properties in comparison to other notable T-type calcium channel blockers, and the experimental protocols used for its characterization.
Structure-Activity Relationship of Phenylacetamide Analogues
The SAR studies on the phenylacetamide series focused on modifications at the 4-position of the phenyl ring, revealing that various heterocyclic substitutions significantly influence the antagonist potency. The data below summarizes the in vitro activity of this compound and its analogues.
| Compound | R Group (Substitution at 4-position of phenyl ring) | FLIPR IC50 (nM) | Binding Ki (nM) |
| This compound (13) | 3-Methylpyrazin-2-yl | 31.3 | 2.9 |
| 10 | 3-Fluoropyrrolidin-1-yl | 4 | 0.3 |
| 11 | 4-Methyloxazol-2-yl | 10 | 1.1 |
| 12 | 3-Substituted pyrazolo[1,5-b]pyridazinyl | 15 | 1.5 |
| 4 | Piperidin-1-yl | Potent (exact value not specified) | Not specified |
Data sourced from Yang Z. Q, et al. ACS Medicinal Chemistry Letters, 2010.[1]
Comparative Analysis of T-Type Calcium Channel Blockers
This compound's profile is best understood in the context of other T-type calcium channel antagonists. The following table compares the in vitro and in vivo data of this compound with Z944, a well-characterized clinical-stage T-type channel blocker, and ethosuximide, a first-line clinical drug for absence seizures.[2][3]
| Parameter | This compound | Z944 | Ethosuximide |
| In Vitro Potency | |||
| Target(s) | T-type calcium channels | Pan-T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) | T-type calcium channels |
| Assay | FLIPR depolarization assay | FLIPR assay | Electrophysiology |
| IC50 | 31.3 nM[4] | 50 - 160 nM (for human Cav3.1, Cav3.2, Cav3.3)[2][3] | ~500 µM |
| In Vivo Efficacy | |||
| Model | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | GAERS | GAERS |
| Effect | Shortened duration of epileptic seizures (at 3 mg/kg, p.o.)[4] | Suppressed absence seizure number and duration[2] | Reduces seizure activity |
| Model | Sprague-Dawley rats | Not specified | Not specified |
| Effect | Suppressed active wake and increased delta wave sleep (at 1-10 mg/kg, p.o.)[4] | Not specified | Not specified |
| Pharmacokinetics | |||
| Key Feature | Short half-life[1] | CNS penetrant[5] | Long half-life (30h in children, 50-60h in adults)[6] |
Experimental Protocols
FLIPR Depolarization Assay for T-Type Calcium Channel Antagonists
This assay is a high-throughput method to measure the activity of T-type calcium channel antagonists by detecting changes in intracellular calcium concentration using a fluorescent dye.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against T-type calcium channels.
Materials:
-
HEK293 cells stably expressing the target T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Potassium chloride (KCl) solution for depolarization.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel of interest into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compound solutions to the respective wells of the microplate.
-
Depolarization and Signal Reading: Place the microplate into the FLIPR instrument. The instrument will add a high-concentration KCl solution to all wells simultaneously to induce membrane depolarization, which in turn opens the voltage-gated T-type calcium channels.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of KCl. The influx of calcium through the open channels leads to an increase in fluorescence.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the fluorescence signal compared to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Caption: T-type calcium channel signaling and antagonism by this compound.
Caption: Experimental workflow for the FLIPR depolarization assay.
Caption: Logical relationship in the SAR of phenylacetamide analogues.
References
- 1. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of TTA-A8: A Guide to Safe and Compliant Laboratory Practices
Crucial Initial Step: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of TTA-A8, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer or supplier. A publicly available, specific SDS for this compound could not be located through general searches. The SDS is the only document that provides comprehensive, substance-specific safety, handling, and disposal information. This guide is based on general best practices for laboratory chemical waste and should be considered supplementary to, not a replacement for, the official SDS.
Immediate Safety and Handling Precautions
When working with this compound, adherence to standard laboratory safety protocols is essential. Based on general guidelines for handling research-grade chemical compounds, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedure outlines a general workflow for the disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to safe disposal. This compound is a halogenated organic compound due to the presence of fluorine atoms in its structure.[1] Therefore, all waste containing this compound should be classified as halogenated organic waste .[2]
-
Solid Waste: This includes unused or expired this compound, as well as contaminated items such as weighing papers, pipette tips, and disposable gloves.
-
Liquid Waste: This includes any solutions containing this compound.
It is crucial to keep halogenated waste separate from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal by waste management professionals.[2]
Step 2: Use of Appropriate Waste Containers
All this compound waste must be collected in designated, compatible, and clearly labeled containers.[3]
-
Use containers made of materials that are resistant to halogenated organic compounds, such as glass or high-density polyethylene (HDPE).
-
Ensure containers have secure, leak-proof lids.[3]
-
Containers should only be filled to about 80% capacity to prevent spills and allow for vapor expansion.
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[4] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The major hazard associated with the waste (e.g., "Halogenated Organic Waste").
-
The approximate concentration or quantity of this compound.
-
The date on which waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Safe Storage of Waste
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, often referred to as a Satellite Accumulation Area (SAA).[4][5]
-
Store waste containers in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Acids and bases should be stored separately from organic waste.[5]
Step 5: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] Do not dispose of this compound or any other laboratory chemical down the drain or in the regular trash.[6]
Quantitative Data for Disposal (Example)
The following table summarizes the types of quantitative data that are critical for safe disposal and would be found in the specific SDS for this compound. The values provided here are for illustrative purposes only and should not be used for the actual disposal of this compound.
| Parameter | Value (Example) | Significance for Disposal |
| pH (of a solution) | 5.0 - 9.0 | Determines if the waste is considered corrosive.[4] |
| Flash Point | < 60 °C (140 °F) | Indicates if the waste is ignitable.[4] |
| LD50 (Oral, Rat) | < 50 mg/kg | Provides information on acute toxicity. |
| Solubility in Water | < 1 g/L | Affects environmental fate and potential for aqueous disposal (which is not recommended). |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are publicly available, the primary "protocol" is the adherence to the general chemical waste disposal guidelines outlined above and the specific instructions that will be provided in the manufacturer's SDS.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling TTA-A8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TTA-A8, a T-type calcium channel antagonist used for research purposes. The following information is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1146395-46-1) was publicly available at the time of this document's creation. The information provided herein is based on a representative SDS for a similar research chemical from a leading supplier and established general laboratory safety practices. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. Regularly inspect gloves for tears or degradation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or aerosols. A NIOSH-approved respirator may be required for handling larger quantities or in situations with inadequate ventilation. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Avoid creating dust or aerosols. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the handling area. - Use only in a chemical fume hood or well-ventilated area. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and dark place. Recommended storage temperature is -20°C for long-term stability. - Store away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's EHS department for specific collection and disposal procedures. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, glassware) should be considered hazardous waste and disposed of accordingly. Place in a sealed, labeled container for collection by your EHS department. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
